Product packaging for Leupeptin(Cat. No.:CAS No. 55123-66-5)

Leupeptin

Katalognummer: B1674832
CAS-Nummer: 55123-66-5
Molekulargewicht: 426.6 g/mol
InChI-Schlüssel: GDBQQVLCIARPGH-ULQDDVLXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Leupeptin is a naturally occurring, reversible protease inhibitor isolated from Actinomycetes that effectively inhibits a broad spectrum of proteases, including cysteine, serine, and threonine peptidases . Its mechanism involves acting as a competitive transition state inhibitor, forming a covalent thiohemiacetal complex with the active site cysteine residue of target proteases, thereby preventing substrate hydrolysis . In research, this compound is a critical tool for protecting proteins from degradation during cell lysis and protein extraction procedures. It is widely used in lysis buffers at typical working concentrations of 1-10 µM (0.5-5 µg/ml) to ensure the stability of proteins of interest . Its specificity profile includes potent inhibition of trypsin (K i =3.5 nM), plasmin, papain, and cathepsins B, H, and L, while it does not significantly inhibit α-chymotrypsin or thrombin . Beyond its use in protein biochemistry, this compound has demonstrated significant research value in cell biology. It can block various apoptotic pathways in T cells and inhibit activation-induced programmed cell death, providing insights into cell death mechanisms . Furthermore, recent studies have explored its inhibitory activity against the SARS-CoV-2 main protease (M pro ) and its antiviral effects in cell culture, highlighting its ongoing relevance in infectious disease research . The product is offered as this compound hemisulfate, with a molecular formula of C 20 H 38 N 6 O 4 ·½H 2 SO 4 and a molecular weight of 475.04-475.6 g/mol. It is supplied as a lyophilized solid and is soluble in water . For long-term stability, it is recommended to store the product dry, protected from light, and frozen. Notice: This product is intended for research applications only. It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38N6O4 B1674832 Leupeptin CAS No. 55123-66-5

Eigenschaften

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38N6O4/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBQQVLCIARPGH-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020776
Record name Leupeptin
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Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55123-66-5, 24365-47-7, 103476-89-7
Record name Leupeptin
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Record name Leupeptin
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Record name L-Leucinamide, N-acetyl-L-leucyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-, sulfate (2:1)
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Record name (2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide
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Foundational & Exploratory

The Core Mechanism of Leupeptin: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of Leupeptin, a naturally occurring protease inhibitor widely utilized in biomedical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, inhibitory kinetics, and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its functional pathways.

Executive Summary

This compound, a tripeptide with the structure N-acetyl-L-leucyl-L-leucyl-L-argininal, is a potent, reversible, and competitive inhibitor of a broad spectrum of proteases. Primarily targeting serine and cysteine proteases, this compound's mechanism of action is centered around the covalent interaction of its C-terminal aldehyde group with the active site of these enzymes. This interaction mimics the transition state of peptide bond hydrolysis, effectively blocking the catalytic activity of the protease. Its utility in preventing proteolytic degradation makes it an indispensable tool in studies involving protein isolation and analysis. Furthermore, its ability to modulate specific cellular pathways, including autophagy and neuroprotection, underscores its importance as a research tool and a potential lead for therapeutic development.

Core Mechanism of Action

This compound, produced by various species of actinomycetes, functions as a transition-state analog inhibitor. The key to its inhibitory activity lies in its C-terminal argininal residue. The aldehyde group of this residue forms a covalent hemiacetal adduct with the hydroxyl group of the active site serine in serine proteases, or the sulfhydryl group of the active site cysteine in cysteine proteases. This stable covalent bond mimics the tetrahedral intermediate formed during peptide bond cleavage, thus inhibiting the enzyme. This inhibition is reversible and competitive, meaning it can be overcome by a high concentration of the substrate.

This compound exhibits broad specificity, inhibiting a range of proteases including trypsin, plasmin, calpain, and cathepsins B, H, and L. However, it does not inhibit all proteases; for instance, it is ineffective against α-chymotrypsin, pepsin, and thrombin.

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound's inhibitory action is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values vary depending on the target protease and the experimental conditions.

Protease TargetOrganism/SourceKi ValueIC50/EC50 Value
TrypsinBovine3.5 nM, 35 nM-
PlasminHuman3.4 nM, 3.4 µM-
Cathepsin BBovine Spleen4.1 nM, 6 nM-
CalpainRecombinant Human72 nM-
CalpainPorcine Erythrocyte-0.211 µM
CalpainPorcine Kidney-1.8 µM
CalpainHuman Platelet-0.938 µM
KallikreinPorcine19 µM-
Matriptase (catalytic domain)Recombinant Human1.9 µM-
Matriptase 2 (recombinant)Recombinant Human2.4 µM-
Matriptase 2 (purified catalytic domain)Recombinant Human4.1 µM-
SARS-CoV-2 Mpro--127.2 µM
Human Coronavirus 229E--~0.8 µM (in cell culture), ~1 µM
SARS-CoV-2 (in Vero cells)--42.34 µM

Key Experimental Protocols

Determination of this compound's Inhibition Constant (Ki) for Trypsin

This protocol outlines a spectrophotometric method to determine the Ki of this compound for bovine trypsin using the substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE), which upon hydrolysis by trypsin, leads to an increase in absorbance at 253 nm.

Materials:

  • Bovine Trypsin

  • This compound

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE)

  • Sodium Phosphate Buffer (67 mM, pH 7.6)

  • 1 mM Hydrochloric Acid

  • Spectrophotometer with UV capabilities and temperature control (25°C)

  • Cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of bovine trypsin in 1 mM HCl.

    • Prepare a stock solution of this compound in ultrapure water.

    • Prepare a working solution of BAEE in the sodium phosphate buffer.

  • Enzyme Assay:

    • Set up a series of reactions in cuvettes, each containing the sodium phosphate buffer and a fixed concentration of BAEE.

    • Add varying concentrations of this compound to the experimental cuvettes. Include a control with no this compound.

    • Equilibrate the cuvettes at 25°C.

    • Initiate the reaction by adding a fixed concentration of trypsin to each cuvette.

    • Immediately measure the change in absorbance at 253 nm over time (e.g., every 15 seconds for 5 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each this compound concentration from the linear portion of the absorbance vs. time plot.

    • Determine the Michaelis-Menten constant (Km) for trypsin with BAEE in the absence of this compound by measuring V₀ at various substrate concentrations.

    • Plot 1/V₀ versus this compound concentration (Dixon plot) or use non-linear regression analysis to fit the data to the appropriate inhibition model (competitive inhibition) to calculate the Ki value.

Autophagy Flux Assay Using Western Blot

This protocol describes how to measure autophagic flux in cultured cells by monitoring the accumulation of LC3-II in the presence and absence of this compound.

Materials:

  • Cultured cells (e.g., HeLa, MEFs)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with a protease inhibitor cocktail (including this compound for the control group)

  • This compound stock solution

  • Primary antibody against LC3

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat one set of cells with a known concentration of this compound (e.g., 20 µM) for a specific time (e.g., 4 hours). This will inhibit the degradation of LC3-II within the lysosomes.

    • Maintain a parallel set of untreated control cells.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Western Blot:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against LC3, followed by the HRP-conjugated secondary antibody.

  • Data Analysis:

    • Detect the chemiluminescent signal.

    • Quantify the band intensities for LC3-I and LC3-II.

    • Autophagic flux is determined by the difference in the amount of LC3-II between the this compound-treated and untreated samples. An accumulation of LC3-II in the presence of this compound indicates active autophagic flux.

Visualizing this compound's Mechanism and Impact

Signaling Pathways

Leupeptin_Mechanism cluster_inhibitor This compound cluster_protease Target Protease cluster_inhibition Inhibition This compound This compound (N-acetyl-L-leucyl-L-leucyl-L-argininal) Aldehyde C-terminal Aldehyde Group This compound->Aldehyde possesses Interaction Covalent Hemiacetal Adduct (Reversible) Aldehyde->Interaction Protease Serine/Cysteine Protease ActiveSite Active Site (Ser-OH or Cys-SH) Protease->ActiveSite contains ActiveSite->Interaction Inhibition Protease Inhibition Interaction->Inhibition

Autophagy_Flux cluster_pathway Autophagy Pathway cluster_this compound This compound Intervention Autophagosome Autophagosome (containing LC3-II) Lysosome Lysosome Autolysosome Autolysosome Degradation Degradation of LC3-II Accumulation Accumulation of LC3-II Degradation->Accumulation leads to This compound This compound Block Inhibition of Lysosomal Proteases This compound->Block Block->Degradation blocks

Neuroprotection_Pathway cluster_insult Neuronal Insult cluster_calpain Calpain Activation cluster_intervention This compound Intervention Excitotoxicity Excitotoxicity (e.g., excessive glutamate) Calcium Increased Intracellular Ca2+ Excitotoxicity->Calcium Calpain Calpain Activation Calcium->Calpain Substrates Cleavage of Cytoskeletal Proteins & Signaling Molecules Calpain->Substrates Apoptosis Neuronal Apoptosis Substrates->Apoptosis This compound This compound Inhibition Calpain Inhibition This compound->Inhibition Inhibition->Calpain blocks Neuroprotection Neuroprotection Inhibition->Neuroprotection results in

Experimental Workflows

WesternBlot_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Start Start: Cell Culture Treatment Treatment Groups Start->Treatment Control Control (Vehicle) Treatment->Control This compound This compound-Treated Treatment->this compound Lysis Cell Lysis (RIPA Buffer) Quant Protein Quantification (BCA Assay) SDS_PAGE SDS-PAGE Transfer Western Blot Transfer Blocking Blocking Antibody Antibody Incubation (Primary & Secondary) Detection Chemiluminescent Detection Analysis Image Acquisition & Densitometry Comparison Compare Protein Levels (e.g., LC3-II accumulation) Conclusion Conclusion

Conclusion

This compound remains a cornerstone in protease inhibition research due to its well-characterized mechanism of action and broad applicability. Its ability to reversibly and competitively inhibit a wide array of serine and cysteine proteases makes it an invaluable tool for preserving protein integrity during experimental procedures. Furthermore, its specific effects on cellular pathways, such as autophagy and calpain-mediated neurodegeneration, provide researchers with a powerful means to investigate these complex biological processes. This guide serves as a foundational resource for the effective application and understanding of this compound in a research setting.

Leupeptin as a Reversible Protease Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leupeptin, a natural acetylated tripeptide aldehyde, is a potent and widely utilized reversible inhibitor of a broad spectrum of serine and cysteine proteases. Its mechanism of action involves the formation of a covalent but reversible hemiacetal linkage with the active site serine or cysteine residue of the target protease, effectively acting as a transition-state analog. This technical guide provides an in-depth overview of this compound's inhibitory properties, including its binding kinetics, target specificity, and its application in various research contexts. Detailed experimental protocols for assessing its inhibitory activity and diagrams illustrating its mechanism and role in cellular pathways are also presented to facilitate its effective use in laboratory settings.

Introduction

This compound, with the chemical structure N-acetyl-L-leucyl-L-leucyl-L-argininal, is an organic compound produced by various species of actinomycetes.[1] It is distinguished by its C-terminal aldehyde group, which is crucial for its inhibitory activity.[2] this compound is classified as a reversible, competitive, and tight-binding inhibitor.[1][3][4] Its ability to form a covalent adduct with the active site of target enzymes underlies its potent inhibitory capacity.[5][6] This guide will delve into the technical details of this compound as a protease inhibitor, providing quantitative data, experimental methodologies, and visual representations of its function.

Mechanism of Action

This compound functions as a transition-state inhibitor. The aldehyde group of this compound is electrophilic and readily attacked by the nucleophilic hydroxyl group of the active site serine (in serine proteases) or the thiol group of the active site cysteine (in cysteine proteases).[5][7] This reaction results in the formation of a stable, covalent hemiacetal or thiohemiacetal, respectively.[5][6][7] This covalent complex mimics the tetrahedral intermediate formed during peptide bond hydrolysis, thus blocking the enzyme's catalytic activity.[7] Although a covalent bond is formed, the reaction is reversible, allowing for the dissociation of this compound and the restoration of enzyme activity, which can be facilitated by an excess of substrate.[1][7]

Leupeptin_Mechanism cluster_enzyme Protease Active Site cluster_this compound This compound Ser/Cys Serine/Cysteine Residue (Nucleophile) Hemiacetal Covalent Hemiacetal/ Thiohemiacetal Complex (Inactive) Ser/Cys->Hemiacetal Nucleophilic Attack Leupeptin_Aldehyde Argininal Residue (Electrophilic Aldehyde) Leupeptin_Aldehyde->Hemiacetal Protease Active Protease Protease->Ser/Cys Hemiacetal->Protease Dissociation Reversible Reversible Reaction This compound This compound->Leupeptin_Aldehyde

Figure 1. Mechanism of reversible covalent inhibition by this compound.

Quantitative Data: Inhibitory Potency

This compound exhibits a wide range of inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) depending on the target protease. The following tables summarize key quantitative data for this compound's activity against various proteases.

Table 1: Inhibition Constants (Ki) of this compound for Various Proteases

ProteaseOrganism/SourceKi ValueReference(s)
TrypsinBovine0.13 nM, 3.5 nM, 35 nM[1][3]
Cathepsin BBovine Spleen6 nM[8]
Cathepsin BRecombinant Human7 nM[3]
CalpainRecombinant Human72 nM[3]
Calpain-10 nM[8]
PlasminHuman3.4 µM[1][8]
KallikreinPorcine19 µM[8]
MatriptaseHuman Recombinant1.9 µM[8]
Matriptase 2Human Recombinant2.4 µM[8]

Table 2: 50% Inhibitory Concentration (IC50) of this compound

TargetSystemIC50 ValueReference(s)
Human Coronavirus 229E ReplicationMRC-C Cells~0.8 µM[3]
SARS-CoV-2 MproIn vitro127.2 µM[9]
SARS-CoV-2 ReplicationVero Cells42.34 µM[9]

Target Specificity

This compound is known for its broad-spectrum inhibition of serine and cysteine proteases. However, it does not inhibit all proteases, and its specificity is a key consideration for its experimental use.

Table 3: Proteases Inhibited and Not Inhibited by this compound

Inhibited ProteasesProteases Not InhibitedReference(s)
Trypsinα-Chymotrypsin[1][10]
PlasminThrombin[1][10]
PapainPepsin[11]
Cathepsin B, H, LCathepsin A, D[11][12]
CalpainElastase[8][11]
KallikreinRenin[8][11]
Proteinase KThermolysin[13][14]
Endoproteinase Lys-C-[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Preparation of this compound Stock Solution

A common stock solution for this compound is 10 mM.

  • Materials: this compound hemisulfate (MW: 475.6 g/mol ), DMSO or sterile water.

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 10 mg of this compound hemisulfate in 2.1 ml of DMSO or water.

    • For a 1000X stock, dissolve 50 mg in 10.5 ml of water to get a 10 mM solution.[15]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C. The solution is stable for at least one month at -20°C in water and up to 3 months in DMSO.[1]

General Protease Inhibition Assay Workflow

This workflow outlines the general steps to determine the inhibitory effect of this compound on a target protease.

Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Protease, Substrate, and this compound Solutions Start->Prepare_Reagents Incubate Pre-incubate Protease with Varying Concentrations of this compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction by Adding Substrate Incubate->Initiate_Reaction Monitor_Activity Monitor Protease Activity (e.g., Spectrophotometrically or Fluorometrically) Initiate_Reaction->Monitor_Activity Data_Analysis Analyze Data to Determine Ki or IC50 Monitor_Activity->Data_Analysis End End Data_Analysis->End

Figure 2. General workflow for a protease inhibition assay.
Detailed Protocol: Trypsin Inhibition Assay (Colorimetric)

This protocol is adapted from a standard method using a colorimetric substrate.[6][16]

  • Materials:

    • Trypsin solution (e.g., 0.5 mg/ml in 1 mM HCl)

    • This compound stock solution (e.g., 10 mM) and serial dilutions

    • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2

    • 96-well microplate

    • Spectrophotometer (plate reader) capable of measuring absorbance at 405-410 nm

  • Procedure:

    • Preparation: Prepare fresh working solutions of trypsin, this compound dilutions, and L-BAPNA in the assay buffer.

    • Reaction Setup: In a 96-well plate, add the following to each well:

      • Test wells: A fixed volume of trypsin solution and varying concentrations of this compound.

      • Control well (uninhibited): The same volume of trypsin solution and buffer instead of this compound.

      • Blank well: Buffer only.

    • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow this compound to bind to trypsin.

    • Reaction Initiation: Add a fixed volume of the L-BAPNA substrate solution to all wells to start the reaction.

    • Measurement: Immediately begin monitoring the increase in absorbance at 405-410 nm over time. The rate of increase in absorbance is proportional to the trypsin activity.

    • Data Analysis:

      • Calculate the initial reaction velocity (V₀) for each this compound concentration.

      • Plot the percent inhibition versus the logarithm of the this compound concentration to determine the IC50 value.

      • For Ki determination, perform the assay at multiple substrate concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[3][17]

Detailed Protocol: Cathepsin B Inhibition Assay (Fluorometric)

This protocol is based on a common fluorometric assay for cathepsin B activity.[14]

  • Materials:

    • Recombinant human Cathepsin B

    • This compound stock solution and serial dilutions

    • Substrate: Z-Arg-Arg-7-amido-4-methylcoumarin (Z-RR-AMC)

    • Activation Buffer: e.g., 25 mM MES, 5 mM DTT, pH 5.0

    • Assay Buffer: e.g., 25 mM MES, pH 5.0

    • 96-well black microplate (for fluorescence)

    • Fluorometer (plate reader) with excitation at ~380 nm and emission at ~460 nm

  • Procedure:

    • Enzyme Activation: Dilute Cathepsin B in the activation buffer and incubate at room temperature for 15 minutes to ensure the active site cysteine is reduced.

    • Reaction Setup: In a 96-well black plate, add the following:

      • Test wells: A fixed amount of activated Cathepsin B and varying concentrations of this compound.

      • Control well (uninhibited): The same amount of activated Cathepsin B and buffer instead of this compound.

      • Blank well: Buffer only.

    • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

    • Reaction Initiation: Add the Z-RR-AMC substrate solution to all wells.

    • Measurement: Immediately measure the increase in fluorescence over time in a kinetic mode. The rate of fluorescence increase corresponds to Cathepsin B activity.

    • Data Analysis: Similar to the trypsin assay, calculate initial velocities and plot the data to determine IC50 or Ki values.

This compound in Signaling Pathways

This compound is a valuable tool for dissecting signaling pathways where proteases play a critical role. Its ability to inhibit specific proteases can help elucidate their function in complex cellular processes.

Inhibition of Calpain-Mediated Apoptosis

Calpains are calcium-activated cysteine proteases involved in various cellular processes, including apoptosis. Overactivation of calpains can lead to the degradation of key cellular proteins and contribute to cell death.[4][18] this compound can be used to inhibit calpain activity and study its role in apoptotic pathways.

Calpain_Apoptosis_Pathway Cellular_Stress Cellular Stress (e.g., Ischemia, Excitotoxicity) Calcium_Influx Increased Intracellular Ca2+ Cellular_Stress->Calcium_Influx Calpain_Activation Calpain Activation Calcium_Influx->Calpain_Activation Substrate_Cleavage Cleavage of Cellular Substrates (e.g., Spectrin, Caspases) Calpain_Activation->Substrate_Cleavage This compound This compound This compound->Calpain_Activation Inhibits Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Figure 3. this compound's role in inhibiting calpain-mediated apoptosis.

By inhibiting calpain, this compound has been shown to protect against motoneuron death and improve muscle function in models of neurodegeneration.[19] It also has demonstrated protective effects against hearing loss by preventing calpain-mediated damage to hair cells in the cochlea.[10]

Conclusion

This compound is a versatile and potent reversible inhibitor of serine and cysteine proteases. Its well-characterized mechanism of action and broad target profile make it an indispensable tool in protease research, drug discovery, and the elucidation of complex biological pathways. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary information for the effective and accurate application of this compound in their studies. Careful consideration of its target specificity and the use of appropriate experimental controls will ensure the generation of reliable and reproducible results.

References

An In-depth Technical Guide to Leupeptin: A Potent Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Leupeptin, with the chemical structure N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally occurring tripeptide aldehyde produced by various species of actinomycetes.[1][2] It is a widely utilized reversible and competitive inhibitor of a broad spectrum of proteases, playing a crucial role in protecting proteins from degradation during isolation and experimental studies.[3][4][5] This technical guide provides a comprehensive overview of the proteases inhibited by this compound, its mechanism of action, quantitative inhibition data, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound functions as a potent inhibitor by targeting the active sites of specific protease classes. Its inhibitory activity stems from the aldehyde group at the C-terminus of its argininal residue.[6] This aldehyde group forms a covalent hemiacetal adduct with the hydroxyl group of the catalytic serine residue in the active site of serine proteases.[4] In the case of cysteine proteases, a similar covalent bond is formed between the aldehyde carbon of this compound and the sulfur atom of the nucleophilic cysteine residue in the enzyme's active site.[7] This formation of a stable, yet reversible, complex effectively blocks the substrate-binding site and prevents the protease from carrying out its catalytic function. This compound is considered a competitive transition-state inhibitor.[1]

cluster_serine Serine Protease Inhibition cluster_cysteine Cysteine Protease Inhibition Serine_Protease Serine Protease (Active Site Ser-OH) Hemiacetal_Adduct Reversible Covalent Hemiacetal Adduct (Inhibited Enzyme) Serine_Protease->Hemiacetal_Adduct Forms Leupeptin_Ser This compound (Aldehyde Group) Leupeptin_Ser->Hemiacetal_Adduct with Cysteine_Protease Cysteine Protease (Active Site Cys-SH) Thiohemiacetal_Adduct Reversible Covalent Thiohemiacetal Adduct (Inhibited Enzyme) Cysteine_Protease->Thiohemiacetal_Adduct Forms Leupeptin_Cys This compound (Aldehyde Group) Leupeptin_Cys->Thiohemiacetal_Adduct with Ii_MHCII Invariant Chain (Ii) + MHC Class II LIP This compound-Induced Protein (LIP) Ii_MHCII->LIP C-terminal processing SLIP Small this compound-Induced Protein (SLIP) LIP->SLIP Further processing CLIP CLIP Fragment Remains in MHC II Groove SLIP->CLIP Final Cleavage Peptide_Loading Antigenic Peptide Loading (via HLA-DM) CLIP->Peptide_Loading Antigen_Presentation Antigen Presentation to T-Helper Cells Peptide_Loading->Antigen_Presentation This compound This compound Proteases Cysteine/Aspartic Proteases (e.g., Cathepsins) This compound->Proteases Inhibits Proteases->LIP Proteases->SLIP Proteases->CLIP Start Start: Prepare Reagents (Enzyme, Substrate, Buffer, this compound) Setup Set up reactions in 96-well plate: Buffer + Enzyme + this compound dilutions Start->Setup Preincubation Pre-incubate to allow Inhibitor-Enzyme binding Setup->Preincubation Initiate Initiate reaction by adding Substrate Preincubation->Initiate Measure Measure kinetic activity (Fluor/Abs) over time Initiate->Measure Analyze Analyze Data: Calculate reaction velocities Measure->Analyze Calculate Plot % Inhibition vs. [this compound] Determine IC50 / Ki Analyze->Calculate End End Calculate->End

References

Leupeptin's Role in Preventing Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leupeptin, a naturally occurring tripeptide aldehyde (N-acetyl-L-leucyl-L-leucyl-L-argininal) produced by actinomycetes, is a potent, reversible, and competitive inhibitor of a broad spectrum of proteases.[1][2][3] Its ability to specifically target serine, cysteine, and threonine proteases has made it an invaluable tool in cellular and molecular biology, particularly for studying protein degradation pathways and for preserving protein integrity during isolation and analysis.[1][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory profile, and its application in research, with a focus on quantitative data and detailed experimental protocols.

Mechanism of Action

This compound functions as a competitive transition state inhibitor.[1] The aldehyde group at the C-terminus of the peptide is crucial for its inhibitory activity.[3] This aldehyde group forms a covalent hemiacetal adduct with the hydroxyl group of the active site serine or the sulfhydryl group of the active site cysteine in the target protease, effectively blocking the enzyme's catalytic activity.[4] This inhibition is reversible and can be overcome by an excess of the substrate.[1]

Quantitative Inhibitory Profile of this compound

The efficacy of this compound as a protease inhibitor is demonstrated by its low inhibition constants (Ki) and 50% inhibitory concentrations (IC50) against a variety of proteases. The following tables summarize the quantitative data for this compound's inhibitory activity.

Target ProteaseProtease ClassOrganism/SystemKi Value
TrypsinSerine ProteaseBovine3.5 nM[1], 35 nM[5], 0.13 nM[6]
PlasminSerine ProteaseHuman3.4 nM[1], 3.4 µM[5][7]
KallikreinSerine ProteasePorcine19 µM[5]
Cathepsin BCysteine ProteaseBovine Spleen4.1 nM[1], 6 nM[5], 7 nM[6]
CalpainCysteine ProteaseRecombinant Human10 nM[5], 72 nM[6]
MatriptaseSerine ProteaseHuman Recombinant (HEK293)1.9 µM[5]
Matriptase 2Serine ProteaseHuman Recombinant (HEK293)2.4 µM (conditioned medium), 4.1 µM (purified catalytic domain)[5]
ApplicationSystemIC50 / EC50 Value
SARS-CoV-2 Mpro InhibitionIn vitro127.2 µM (IC50)[2][8]
SARS-CoV-2 Replication InhibitionVero Cells42.34 µM (EC50)[2][8]
Human Coronavirus 229E Replication InhibitionMRC-C Cells~0.8 µM (IC50)[6][7], ~1 µM (IC50)[2][8]

Experimental Protocols

General Protocol for Protease Inhibition in Cell Lysates

This protocol describes the use of this compound to prevent protein degradation during cell lysis and protein extraction.

Materials:

  • This compound stock solution (10 mM in sterile water or DMSO).[9]

  • Lysis buffer (e.g., RIPA buffer, Tris-HCl buffer with detergents).

  • Cultured cells or tissue sample.

  • Protease assay kit or substrate for the protease of interest.

  • Spectrophotometer or fluorometer.

Procedure:

  • Prepare a fresh working solution of this compound by diluting the stock solution in lysis buffer to a final concentration of 1-10 µM (0.5-5 µg/ml).[1]

  • Place cultured cells or tissue sample on ice and wash with ice-cold phosphate-buffered saline (PBS).

  • Aspirate PBS and add the chilled lysis buffer containing this compound.

  • Scrape the cells or homogenize the tissue on ice.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Proceed with downstream applications such as Western blotting, immunoprecipitation, or enzyme activity assays.

Protocol for Studying Autophagy Inhibition in Cultured Cells

This protocol outlines the use of this compound to block the degradation of autophagic vesicles, leading to their accumulation, which can be monitored by observing the levels of autophagy markers like LC3-II.[10]

Materials:

  • This compound stock solution (10 mM in sterile water or DMSO).[9]

  • Cultured cells (e.g., neurons, hepatocytes).[10][11]

  • Cell culture medium.

  • Bafilomycin A1 (optional, as a positive control for lysosomal inhibition).

  • Antibodies against LC3 and p62.

  • Western blotting reagents and equipment.

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with this compound at a final concentration of 20-100 µM for a specified duration (e.g., 24 hours).[10] A vehicle-treated control group should be included.

  • (Optional) Treat a separate group of cells with Bafilomycin A1 (e.g., 50 nM for 4 hours) as a positive control for the blockade of lysosomal degradation.[10]

  • After the treatment period, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.

  • Perform Western blot analysis to detect the levels of LC3-I, LC3-II, and p62. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.[10]

Visualizations

Signaling Pathways and Experimental Workflows

Leupeptin_Mechanism_of_Action cluster_protease Protease Active Site Active_Site Serine/Cysteine/Threonine Residue Inactive_Complex Covalent Hemiacetal Adduct (Inactive Protease) Active_Site->Inactive_Complex Forms Cleaved_Products Cleaved Peptide Products Active_Site->Cleaved_Products Cleaves This compound This compound (N-acetyl-L-leucyl-L-leucyl-L-argininal) This compound->Active_Site Competitive Binding Substrate Protein Substrate Substrate->Active_Site Binds to Autophagy_Inhibition_Workflow cluster_cell Cellular Processes Autophagosome_Formation Autophagosome Formation Lysosome Lysosome Autophagosome_Formation->Lysosome Fusion Autolysosome Autolysosome Degradation Degradation of Cargo (e.g., LC3-II) Autolysosome->Degradation Leupeptin_Treatment This compound Treatment Leupeptin_Treatment->Autolysosome Inhibits Proteases Protein_Protection_Workflow Start Cell/Tissue Sample Lysis Lysis in Buffer with this compound Start->Lysis Homogenization Homogenization/ Incubation Lysis->Homogenization Proteases Released Proteases Lysis->Proteases releases Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant (Protein Lysate) Centrifugation->Supernatant Analysis Downstream Analysis (e.g., Western Blot) Supernatant->Analysis This compound This compound This compound->Proteases inhibits

References

Leupeptin Hemisulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Leupeptin hemisulfate is a naturally derived microbial protease inhibitor that plays a crucial role in preventing protein degradation in a variety of research applications. As a reversible, competitive inhibitor of both serine and cysteine proteases, it is an indispensable tool in cell biology, biochemistry, and drug development. This guide provides an in-depth overview of its molecular characteristics, mechanism of action, and practical applications for laboratory professionals.

Molecular and Chemical Properties

This compound hemisulfate is the sulfate salt of this compound, a modified tripeptide with the sequence N-acetyl-L-leucyl-L-leucyl-L-argininal. The presence of the aldehyde group on the C-terminal argininal residue is key to its inhibitory activity. The molecular weight can vary based on the exact salt form. The commonly used this compound hemisulfate has a molecular weight of approximately 475.59 g/mol , corresponding to the formula C₂₀H₃₈N₆O₄ • 0.5 H₂SO₄[1][2][3][4][5][6]. An anhydrous form also exists, which consists of two this compound molecules per sulfate, with a molecular weight of 951.2 g/mol [7][8].

PropertyValueReference
Molecular Formula C₂₀H₃₈N₆O₄ • 0.5 H₂SO₄[2][4][5][6]
Molecular Weight 475.59 g/mol [1][2][3][4][5]
Appearance White to off-white powder[1]
CAS Number 103476-89-7[2][4][5][8]

Mechanism of Inhibition and Target Specificity

This compound functions as a reversible, competitive inhibitor by targeting the active site of serine and cysteine proteases. The aldehyde group of the C-terminal argininal residue forms a covalent hemiacetal adduct with the active site serine or cysteine residue of the target protease, thereby blocking its catalytic activity.

This compound exhibits a broad-spectrum inhibitory activity against several key proteases. However, it does not inhibit all proteases, making it a valuable tool for dissecting specific proteolytic pathways. It has been shown to have no effect on chymotrypsin, elastase, renin, or pepsin[2][9].

Target ProteaseInhibition Constant (Ki)Reference
Cathepsin B6 nM[9]
Calpain10 nM[9]
Trypsin35 nM[9][10]
Plasmin3.4 µM[9][10]
Kallikrein19 µM[9]
Matriptase1.9 µM[9]
Matriptase 22.4 - 4.1 µM[9]

Experimental Protocols

Due to its efficacy and broad-spectrum activity, this compound hemisulfate is a common component of protease inhibitor cocktails used during protein extraction and purification.

Stock Solution Preparation

  • Solubility: this compound hemisulfate is soluble in water (up to 10 mg/mL) and DMSO (up to 95 mg/mL)[4][9].

  • 10 mM Stock Solution in DMSO: To prepare a 10 mM stock solution, reconstitute 5 mg of this compound hemisulfate powder in 1.05 mL of DMSO[3].

  • 1000X Stock Solution (10 mM): Dissolve 10 mg of this compound hemisulfate in 2.1 mL of DMSO or water to create a 10 mM stock solution, which can be used as a 1000X concentrate[6].

  • Storage: Store stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles[2][6].

Working Concentration

The effective working concentration of this compound hemisulfate can vary depending on the specific application and cell or tissue type. A typical concentration range is between 10 to 100 µM[2]. For general use in cell lysis buffers, a concentration of 1 µM (approximately 0.5 µg/mL) is often sufficient[11].

Signaling Pathways and Applications

This compound's ability to inhibit specific proteases makes it a valuable tool for studying various cellular signaling pathways.

Inhibition of Calpain-Mediated Apoptosis

Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes, including apoptosis. In models of neurodegeneration and nerve injury, overactivation of calpain can lead to cell death. This compound hemisulfate can be used to mitigate this by inhibiting calpain, thus preventing the downstream cleavage of apoptotic substrates and promoting cell survival[2][3].

G cluster_0 Apoptotic Pathway cluster_1 Inhibitory Intervention Nerve Injury Nerve Injury Ca2+ Influx Ca2+ Influx Nerve Injury->Ca2+ Influx Ca2+ Influx->Calpain Activation Apoptotic Substrate Cleavage Apoptotic Substrate Cleavage Calpain Activation->Apoptotic Substrate Cleavage Apoptosis Apoptosis Apoptotic Substrate Cleavage->Apoptosis This compound This compound This compound->Calpain Activation Inhibits

Inhibition of Calpain-Mediated Apoptosis by this compound.

Modulation of Autophagy

Autophagy is a cellular process responsible for the degradation of cellular components via lysosomes. This compound can inhibit lysosomal cysteine proteases, such as cathepsins, which are essential for the degradation of autolysosomal contents. This leads to the accumulation of autolysosomes, a phenomenon that can be leveraged to study autophagic flux[3].

G cluster_0 Autophagic Pathway cluster_1 Inhibitory Intervention Autophagosome Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome Autolysosome->Degradation of Contents Cellular Recycling Cellular Recycling Degradation of Contents->Cellular Recycling This compound This compound This compound->Degradation of Contents Inhibits Lysosomal Proteases

This compound's Role in the Inhibition of Autophagic Degradation.

Antiviral Research

This compound has also been investigated for its antiviral properties. Certain viruses, including some coronaviruses, rely on host cell proteases for their replication and entry into cells. For instance, this compound has been shown to inhibit the replication of human coronavirus 229E by targeting trypsin-dependent processes[10]. More recently, it has been identified as an inhibitor of cathepsin L, a protease involved in the activation of the SARS-CoV-2 spike protein, thereby blocking viral infection in cell culture models[3].

References

Leupeptin's Inhibitory Mechanism on Trypsin and Cathepsin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of leupeptin on two key proteases: the serine protease trypsin and the cysteine protease cathepsin B. This compound, a naturally occurring acetylated tripeptide aldehyde (N-acetyl-L-leucyl-L-leucyl-L-argininal), is a potent reversible inhibitor of a broad spectrum of serine and cysteine proteases. Its mechanism of action involves the formation of a stable hemiacetal adduct between its C-terminal aldehyde group and the active site serine or cysteine residue of the target protease, effectively blocking substrate access and catalytic activity.[1][2]

Inhibitory Constant (Ki) of this compound

The inhibitory constant (Ki) is a critical parameter for quantifying the potency of an inhibitor. It represents the dissociation constant of the enzyme-inhibitor complex; a lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus, more potent inhibition. The reported Ki values for this compound against trypsin and cathepsin B can vary based on experimental conditions such as pH, temperature, and the specific substrate used.

Quantitative Data Summary

The following table summarizes the reported inhibitory constants (Ki) of this compound for trypsin and cathepsin B from various sources.

EnzymeClassOrganismReported Ki (nM)
Trypsin Serine ProteaseBovine3.5[3], 35
Cathepsin B Cysteine ProteaseHuman, Rabbit, Bovine Spleen4.1[3], ~5[4], 6

Experimental Protocols for Ki Determination

The determination of the inhibitory constant (Ki) is crucial for characterizing the interaction between an inhibitor and its target enzyme. Below are detailed methodologies for determining the Ki of this compound for trypsin and cathepsin B.

Determination of this compound Ki for Trypsin

The Ki of this compound for trypsin can be determined using a competitive inhibition assay with a chromogenic substrate such as Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).[5][6][7]

Materials:

  • Trypsin (e.g., bovine pancreatic trypsin)

  • This compound

  • Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl2 (e.g., 20 mM)

  • Spectrophotometer capable of reading absorbance at 410 nm

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of trypsin and this compound in an appropriate buffer (e.g., 1 mM HCl for trypsin to maintain stability, and water or buffer for this compound).

  • Assay Setup: In a 96-well plate or cuvettes, set up reactions containing a fixed concentration of trypsin and varying concentrations of this compound. Include a control reaction with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixtures at the desired temperature (e.g., 25°C or 37°C) for a specific period to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation: Initiate the reaction by adding the BAPNA substrate. The final concentration of BAPNA should be varied to determine the Michaelis-Menten constant (Km).

  • Kinetic Measurement: Monitor the rate of p-nitroaniline production by measuring the increase in absorbance at 410 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocities (v) for each this compound concentration.

    • Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) or a Dixon plot (1/v vs. [I]) to determine the type of inhibition and the Ki value. For a competitive inhibitor, the Ki can be calculated from the equation: Ki = [I] / ((slope with inhibitor / slope without inhibitor) - 1)

Determination of this compound Ki for Cathepsin B

This compound is a slow, tight-binding inhibitor of cathepsin B.[4] Therefore, the determination of its Ki requires analysis of both pre-steady-state and steady-state kinetics. A fluorogenic substrate such as Z-Arg-Arg-AMC is commonly used.[8][9][10][11]

Materials:

  • Cathepsin B (e.g., human or rabbit liver)

  • This compound

  • Z-Arg-Arg-AMC (Nα-CBZ-L-arginyl-L-arginine 7-amido-4-methylcoumarin hydrochloride)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 6.0, containing EDTA and a reducing agent like DTT)

  • Fluorometer (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Enzyme Activation: Cathepsin B requires a reducing agent for full activity. Pre-incubate the enzyme in the assay buffer containing DTT.

  • Assay Setup:

    • Steady-State Kinetics: Similar to the trypsin assay, set up reactions with a fixed concentration of cathepsin B and varying concentrations of this compound and substrate.

    • Pre-Steady-State Kinetics: To observe the initial "burst" phase of the reaction before the steady state is reached, rapid mixing techniques (e.g., stopped-flow apparatus) are often necessary.[2][12][13][14] In this setup, the enzyme and inhibitor are rapidly mixed with the substrate, and the fluorescence is monitored over a very short time scale (milliseconds to seconds).

  • Reaction Monitoring: Record the fluorescence increase over time as the AMC is released from the substrate.

  • Data Analysis:

    • The progress curves (fluorescence vs. time) for slow, tight-binding inhibition will show a biphasic nature: an initial burst followed by a slower steady-state rate.

    • The data can be fitted to the equation for slow-binding inhibition to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • The Ki is then calculated as the ratio of koff to kon (Ki = koff / kon).[4]

Signaling Pathways Modulated by this compound Inhibition

By inhibiting trypsin and cathepsin B, this compound can modulate various cellular signaling pathways.

Trypsin and Protease-Activated Receptor 2 (PAR2) Signaling

Trypsin is a key activator of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in inflammation, pain, and cell proliferation.[15][16][17] this compound's inhibition of trypsin can therefore block the initiation of this signaling cascade.

Trypsin_PAR2_Signaling Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 Activation This compound This compound This compound->Trypsin G_protein G Proteins (Gq, G12/13) PAR2->G_protein Coupling PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC MAPK_ERK MAPK/ERK Pathway Ca_PKC->MAPK_ERK Cellular_Response Cellular Responses (Inflammation, Proliferation, Pain) RhoA->Cellular_Response MAPK_ERK->Cellular_Response CathepsinB_Signaling cluster_apoptosis Apoptosis Pathway cluster_tgf TGF-β Pathway Lysosomal_Leakage Lysosomal Leakage Cathepsin_B_cyto Cytosolic Cathepsin B Lysosomal_Leakage->Cathepsin_B_cyto Bid Bid Cathepsin_B_cyto->Bid Cleavage Bcl_xl Bcl-xl Cathepsin_B_cyto->Bcl_xl Degradation tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria Activation Apoptosis Apoptosis Mitochondria->Apoptosis TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R pSMAD pSMAD TGF_beta_R->pSMAD Importin Importin-β pSMAD->Importin Nucleus Nucleus Importin->Nucleus Translocation Gene_Expression Gene Expression (ECM proteins) Nucleus->Gene_Expression Cathepsin_B_nucl Nuclear Cathepsin B Cathepsin_B_nucl->Importin Modulation Leupeptin_apoptosis This compound Leupeptin_apoptosis->Cathepsin_B_cyto Leupeptin_tgf This compound Leupeptin_tgf->Cathepsin_B_nucl

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

Effective Protein Protection: Recommended Working Concentration of Leupeptin for Western Blotting

This compound, an acetylated tripeptide, effectively inhibits a range of proteases including trypsin, plasmin, papain, kallikrein, and cathepsin B.[2][3][4][5] Its inclusion in lysis buffers is a standard practice to ensure the preservation of proteins for downstream analysis.

Quantitative Data Summary

The recommended working concentration of this compound can vary slightly depending on the specific cell type and the abundance of endogenous proteases. However, a general consensus exists across various suppliers and established protocols. The following table summarizes the key quantitative data for the use of this compound in Western Blotting.

ParameterRecommended Range/ValueNotesSource(s)
Final Working Concentration 1 - 100 µMA typical and effective range for most applications.[3][4][6][7][8][9][3][4][6][7][8][9]
0.5 - 10 µg/mLEquivalent concentration range in mass per volume.[10][10]
Stock Solution Concentration 1 - 10 mMCommonly prepared at 100x or 1000x the final working concentration.[2][4][8][11][2][4][8][11]
Stock Solution Solvent Water, DMSO, or EthanolThis compound is soluble in water, DMSO, and ethanol.[2][4][6][2][4][6]
Dilution Factor from Stock 1:100 to 1:1000Dependent on the stock solution concentration. For a 10 mM stock, a 1:100 dilution yields 100 µM, and a 1:1000 dilution yields 10 µM.[4][6][11][4][6][11]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution (1000x)

This protocol describes the preparation of a 10 mM stock solution of this compound Hemisulfate (Molecular Weight: ~475.6 g/mol ).

Materials:

  • This compound Hemisulfate powder

  • Sterile, nuclease-free water, DMSO, or absolute ethanol

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Weigh out 5 mg of this compound Hemisulfate.

  • Dissolve the powder in 1.05 mL of sterile water, DMSO, or ethanol to achieve a final concentration of 10 mM.

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. The stock solution is stable for at least one month when stored at -20°C.[6][9][10]

Preparation of Lysis Buffer with Protease Inhibitor Cocktail

This protocol provides a general guideline for the addition of this compound and other protease inhibitors to a standard lysis buffer (e.g., RIPA or NP-40 buffer).

Materials:

  • Lysis buffer of choice

  • 10 mM this compound stock solution

  • Other protease inhibitor stock solutions (e.g., Aprotinin, Pepstatin A, PMSF or AEBSF)

  • Ice

Procedure:

  • Keep the lysis buffer on ice at all times.

  • Immediately before use, add the protease inhibitors to the required volume of lysis buffer.

  • To achieve a final this compound concentration of 10 µM, add 1 µL of the 10 mM stock solution for every 1 mL of lysis buffer.

  • For a broader spectrum of protease inhibition, it is highly recommended to use a cocktail of inhibitors.[1][12] A common cocktail includes:

    • This compound: Final concentration of 10 µM.

    • Aprotinin: Final concentration of 1-2 µg/mL.

    • Pepstatin A: Final concentration of 1 µM.

    • PMSF or AEBSF: Final concentration of 1 mM or 200 µM, respectively.[13]

  • Mix the lysis buffer with the inhibitors gently by inverting the tube. The prepared lysis buffer is now ready for cell or tissue homogenization.

Visualizing the Workflow: this compound's Role in Western Blotting

The following diagram illustrates the key stages of a typical Western Blotting experiment, highlighting the critical step where this compound is incorporated to ensure protein integrity.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture Cell Culture/ Tissue Sample Lysis Cell Lysis in Buffer + Protease Inhibitors (including this compound) Cell_Culture->Lysis Harvest Centrifugation Centrifugation to Remove Debris Lysis->Centrifugation Protein_Quantification Protein Quantification (e.g., BCA Assay) Centrifugation->Protein_Quantification Supernatant SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Load Lysate Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

Caption: Western Blot workflow highlighting the addition of this compound during cell lysis.

Conclusion

The appropriate use of this compound is a critical factor in the success of Western Blotting experiments. By adhering to the recommended working concentrations and incorporating it into a comprehensive protease inhibitor cocktail, researchers can effectively prevent the degradation of their target proteins, leading to more reliable and reproducible data. The provided protocols and workflow diagram serve as a valuable resource for scientists aiming to optimize their Western Blotting procedures.

References

Application Notes: The Role of Leupeptin in Protease Inhibition for Cell Lysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

When cells are lysed to study their protein content, the disruption of cellular compartments releases a host of endogenous proteases.[1][2][3] These enzymes, if left unchecked, can rapidly degrade proteins of interest, compromising experimental results for applications like Western blotting, immunoprecipitation, and enzyme assays.[1][4] To counteract this, researchers employ protease inhibitor cocktails, which are mixtures of compounds designed to neutralize a broad range of proteases.[4][5][6] Leupeptin, a naturally occurring tripeptide aldehyde, is a crucial component of many such cocktails.[1][7][8]

This compound: Mechanism of Action

This compound, with the structure N-acetyl-L-leucyl-L-leucyl-L-argininal, is a potent, reversible, and competitive inhibitor of a variety of serine and cysteine proteases.[1][9][10] Its inhibitory activity stems from the terminal aldehyde group. This aldehyde group forms a covalent hemiacetal adduct with the hydroxyl group of the active site serine or the sulfhydryl group of the active site cysteine in the target protease, effectively blocking the enzyme's catalytic function.[11]

This compound is known to inhibit proteases such as trypsin, plasmin, calpain, and cathepsins B, H, and L.[9][10] However, it does not significantly inhibit other classes of proteases like aspartic proteases (e.g., pepsin) or metalloproteases, nor does it affect enzymes like chymotrypsin and thrombin.[1][10] This specificity highlights the need for its inclusion in a broader cocktail for comprehensive protein protection.

This compound in a Protease Inhibitor Cocktail

No single inhibitor can deactivate all types of proteases.[5][12] Therefore, this compound is almost always used as part of a multi-component "cocktail."[13][14] A typical broad-spectrum cocktail combines inhibitors with different target specificities to provide comprehensive protection against the four main classes of proteases: serine, cysteine, aspartic, and metalloproteases.

The strong inhibitory effect of this compound on key serine and cysteine proteases makes it an indispensable part of these formulations.[5] It works in concert with other inhibitors like PMSF or AEBSF (for other serine proteases), Pepstatin A (for aspartic proteases), and EDTA (for metalloproteases) to preserve the integrity of the proteome during and after cell lysis.[5][14]

Quantitative Data: Inhibitor Targets and Working Concentrations

The following table summarizes common protease inhibitors, their targets, and typical working concentrations used in lysis buffers.

InhibitorTarget Protease ClassTarget ExamplesTypical Working ConcentrationReversibility
This compound Serine & CysteineTrypsin, Plasmin, Calpain, Cathepsins B/H/L[9][10]1-10 µM (0.5-5 µg/mL)[1]Reversible[9][10]
AEBSF / Pefabloc SC SerineTrypsin, Chymotrypsin, Kallikrein, Thrombin[6]0.1-1 mMIrreversible[5][6]
Aprotinin SerineTrypsin, Chymotrypsin, Plasmin, Kallikrein[6]1-2 µg/mLReversible[5]
Pepstatin A AsparticPepsin, Renin, Cathepsin D[5][6]1 µMReversible[5]
E-64 CysteinePapain, Calpain, Cathepsins B/H/L[5][6]1-10 µMIrreversible[5]
EDTA MetalloproteaseChelates divalent cations required by metalloproteases1-5 mMReversible[5]
Bestatin AminopeptidasesLeucine aminopeptidase, Aminopeptidase B[5][6]1-10 µMReversible[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution (1000X)

Materials:

  • This compound Hemisulfate (Molar Mass: ~475.6 g/mol )

  • Nuclease-free water

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Weigh out 5 mg of this compound Hemisulfate.

  • Dissolve the powder in 1.05 mL of nuclease-free water to achieve a final concentration of 10 mM.[15][16]

  • Vortex gently until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. A 10 mM aqueous stock solution is reported to be stable for one month at -20°C.

Protocol 2: Preparation of a 100X Protease Inhibitor Cocktail

This protocol creates a general-purpose 100X cocktail. For inhibition of metalloproteases, EDTA should be added separately to the final lysis buffer, as it can interfere with certain downstream applications like 2D electrophoresis or immobilized metal affinity chromatography.[2][17]

Materials:

  • This compound (10 mM stock from Protocol 1)

  • AEBSF or PMSF (100 mM stock in isopropanol)

  • Aprotinin (2 mg/mL stock in water)

  • Pepstatin A (1 mM stock in DMSO or Methanol)[15][16]

  • Nuclease-free water or DMSO

  • Sterile microcentrifuge tube

Procedure:

  • In a sterile microcentrifuge tube, combine the stock solutions to the following final concentrations in the 100X cocktail:

    • This compound: 1 mM

    • AEBSF/PMSF: 20 mM

    • Aprotinin: 0.1 mg/mL

    • Pepstatin A: 0.1 mM

  • Adjust the final volume with the appropriate solvent (DMSO is common for commercial cocktails, but water can be used if all components are soluble).

  • Mix thoroughly by vortexing.

  • Store the 100X cocktail in aliquots at -20°C.

Protocol 3: General Cell Lysis Protocol for Adherent Mammalian Cells

Materials:

  • Cultured adherent mammalian cells (e.g., in a 10 cm dish)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Lysis Buffer (e.g., RIPA buffer)

  • 100X Protease Inhibitor Cocktail (from Protocol 2 or commercial)

  • 500 mM EDTA stock solution, pH 8.0 (optional)

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge (4°C)

Procedure:

  • Place the cell culture dish on ice.

  • Aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS. Aspirate the PBS completely after the final wash.

  • Prepare the complete lysis buffer. For every 1 mL of lysis buffer, add 10 µL of the 100X Protease Inhibitor Cocktail.[5][17] If metalloprotease inhibition is desired and compatible with downstream applications, add 10 µL of 0.5 M EDTA for a final concentration of 5 mM.[4][17] This should be done immediately before use, as some inhibitors are unstable in aqueous solutions.[3]

  • Add an appropriate volume of complete, ice-cold lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).

  • Use a cell scraper to scrape the cells off the dish into the lysis buffer.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (the protein-containing cell lysate) to a new, pre-chilled tube.

  • Proceed immediately with downstream applications or store the lysate in aliquots at -80°C.

Visualizations

Leupeptin_Mechanism cluster_Protease Protease Active Site Protease Serine/Cysteine Protease Complex Covalent Hemiacetal Adduct (Inactive) Protease->Complex ActiveSite Active Site (Ser-OH or Cys-SH) This compound This compound (contains Aldehyde group) This compound->Complex Binds to Active Site

Caption: Mechanism of reversible inhibition by this compound.

Cell_Lysis_Workflow Start 1. Harvest & Wash Cells (Ice-cold PBS) AddBuffer 2. Add Lysis Buffer + Freshly Added Inhibitors Start->AddBuffer Scrape 3. Scrape & Collect Lysate AddBuffer->Scrape Incubate 4. Incubate on Ice (e.g., 30 min) Scrape->Incubate Centrifuge 5. Centrifuge to Pellet Debris (14,000 x g, 4°C) Incubate->Centrifuge Collect 6. Collect Supernatant (Protein Lysate) Centrifuge->Collect End 7. Downstream Analysis (e.g., Western Blot) or Storage (-80°C) Collect->End

Caption: Experimental workflow for cell lysis.

PI_Cocktail_Components cluster_inhibitors Inhibitor Components cluster_targets Target Protease Classes Cocktail Protease Inhibitor Cocktail This compound This compound Cocktail->this compound Pepstatin Pepstatin A Cocktail->Pepstatin AEBSF AEBSF / PMSF Cocktail->AEBSF EDTA EDTA Cocktail->EDTA Serine Serine Proteases This compound->Serine Cysteine Cysteine Proteases This compound->Cysteine Aspartic Aspartic Proteases Pepstatin->Aspartic AEBSF->Serine Metallo Metalloproteases EDTA->Metallo

References

Application Notes: The Role of Leupeptin in Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leupeptin is a naturally occurring modified tripeptide (N-acetyl-L-leucyl-L-leucyl-L-argininal) produced by actinomycetes that acts as a reversible competitive inhibitor of a broad range of serine and cysteine proteases.[1][2] During cell lysis for immunoprecipitation (IP), the release of intracellular proteases from compartments like lysosomes can lead to the degradation of the target protein, compromising experimental results.[2] The inclusion of this compound in the lysis buffer is a critical step to preserve protein integrity and ensure the successful isolation of the protein of interest in its intact form.

Mechanism of Action

This compound's inhibitory activity is attributed to the aldehyde group at its C-terminus, which covalently binds to the catalytic serine or cysteine residues in the active site of target proteases.[1] This reversible covalent modification effectively blocks the proteolytic activity of enzymes such as trypsin, plasmin, papain, kallikrein, and cathepsins B, H, and L.[3][4][5] It is important to note that this compound does not inhibit all proteases; for instance, it shows little to no inhibition against pepsin, cathepsins A and D, and alpha-chymotrypsin.[3]

Application in Immunoprecipitation

In the context of immunoprecipitation, this compound is a key component of the protease inhibitor cocktail added to the lysis buffer just before use.[6][7] Its primary function is to safeguard the target protein from degradation by endogenous proteases upon cell disruption. This ensures that the antibody can recognize and bind to the intact protein, leading to a higher yield and purity of the immunoprecipitated protein. The optimal concentration of this compound should be determined experimentally, but a general working concentration is typically in the range of 1-10 µg/mL (approximately 2-21 µM).[2][8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in immunoprecipitation protocols.

ParameterRecommended ValueNotes
Stock Solution 1 mg/mL in sterile waterStore at -20°C for up to one month.[1][3] Some protocols suggest stability for up to 3 months at -20°C.[5][9]
Working Concentration 1 - 10 µg/mL (typically 1 µg/mL)This corresponds to approximately 2.1 - 21 µM. The optimal concentration may need to be determined empirically.[7][8][10]
Inhibitor Specificity Serine and Cysteine Proteases (e.g., trypsin, cathepsin B)This compound is a reversible inhibitor.[1][5]
Stability in Lysis Buffer Stable for a few hours on iceIt is recommended to add this compound to the lysis buffer immediately before use.[1][3][6]

Experimental Workflow: Immunoprecipitation with this compound

Immunoprecipitation_Workflow cluster_preparation Preparation cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis start Start cell_culture Cell Culture/ Tissue Sample start->cell_culture cell_lysis Lyse cells/tissue on ice cell_culture->cell_lysis lysis_buffer_prep Prepare Lysis Buffer add_this compound Add this compound (1-10 µg/mL) & other inhibitors lysis_buffer_prep->add_this compound add_this compound->cell_lysis centrifugation Centrifuge to pellet debris cell_lysis->centrifugation collect_supernatant Collect supernatant (protein lysate) centrifugation->collect_supernatant pre_clearing Pre-clear lysate (optional) collect_supernatant->pre_clearing add_antibody Incubate with primary antibody pre_clearing->add_antibody add_beads Add Protein A/G beads add_antibody->add_beads incubation Incubate to form immune complexes add_beads->incubation wash_beads Wash beads incubation->wash_beads elute_protein Elute protein from beads wash_beads->elute_protein sds_page SDS-PAGE elute_protein->sds_page western_blot Western Blot sds_page->western_blot end End western_blot->end

Caption: Workflow for immunoprecipitation incorporating this compound.

Detailed Protocol for Immunoprecipitation using this compound

This protocol provides a general guideline for immunoprecipitation from cell culture. Optimization may be required for specific cell types and target proteins.

Materials

  • Cultured cells expressing the protein of interest

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer)

  • Protease Inhibitor Cocktail (commercial or prepared in-house)

  • This compound stock solution (1 mg/mL in sterile water)

  • Primary antibody specific to the target protein

  • Protein A/G agarose or magnetic beads

  • Wash Buffer (typically the same as the Lysis Buffer but may have lower detergent concentration)

  • Elution Buffer (e.g., 1X SDS-PAGE sample buffer)

  • Microcentrifuge tubes

  • Rotating platform or rocker

  • Ice bucket

Procedure

  • Preparation of Lysis Buffer with this compound:

    • Prepare the desired lysis buffer and keep it on ice.

    • Immediately before use, add a protease inhibitor cocktail according to the manufacturer's instructions.

    • Add this compound from the 1 mg/mL stock solution to a final concentration of 1-10 µg/mL.[7][8] For a final concentration of 1 µg/mL, add 1 µL of the stock solution to 1 mL of lysis buffer.

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Aspirate the PBS and add the chilled lysis buffer containing this compound and other inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[10]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]

    • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G beads to the protein lysate and incubate on a rotator for 30-60 minutes at 4°C. This step helps to reduce non-specific binding of proteins to the beads.

    • Centrifuge at a low speed (e.g., 1,000 x g) for 1 minute at 4°C and carefully transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.

    • Incubate on a rotator for 1-4 hours or overnight at 4°C. Overnight incubation may increase background.[10]

    • Add the equilibrated Protein A/G beads to the lysate-antibody mixture.

    • Incubate on a rotator for an additional 1-2 hours at 4°C to allow the antibody-antigen complexes to bind to the beads.

  • Washing:

    • Pellet the beads by centrifugation at a low speed.

    • Carefully remove the supernatant.

    • Resuspend the beads in wash buffer and gently mix.

    • Repeat the wash step 3-5 times to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all of the supernatant.

    • Add 1X SDS-PAGE sample buffer to the beads.

    • Boil the sample at 95-100°C for 5-10 minutes to elute the protein and denature it for subsequent analysis.

    • Centrifuge the tubes to pellet the beads, and collect the supernatant containing the eluted protein for analysis by SDS-PAGE and Western blotting.

References

Application Notes and Protocols for Leupeptin Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leupeptin is a naturally occurring tripeptide protease inhibitor produced by various species of actinomycetes.[1][2] It is widely used in biochemical research to prevent the proteolytic degradation of proteins during isolation and analysis.[3][4] this compound effectively inhibits a broad range of serine and cysteine proteases, including trypsin, plasmin, calpain, and cathepsins.[1][5][6] Its mechanism involves the formation of a covalent hemiacetal adduct between its C-terminal aldehyde group and the active site of the protease.[3] Given its critical role in preserving sample integrity, understanding the stability of this compound in aqueous solutions is paramount for ensuring experimental reproducibility and accuracy. These application notes provide a summary of its stability at -20°C, protocols for its preparation, and methods for assessing its stability over time.

Application Note 1: Summary of Aqueous Solution Stability at -20°C

The stability of this compound in an aqueous solution is highly dependent on its concentration and storage conditions. While lyophilized this compound is stable for up to 18 months when stored at -20°C, its stability in solution is more limited.[7] The primary mechanisms of inactivation in solution are the racemization of the L-arginal moiety and oxidation of the terminal aldehyde group.[8]

Quantitative data from various suppliers on the stability of aqueous this compound solutions at -20°C are summarized below. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3][7]

Table 1: Stability of this compound Aqueous Solutions at Different Temperatures

ConcentrationStorage TemperatureReported Stability DurationSource(s)
10 mM (Stock Solution)-20°CUp to 6 months[3][7]
10 mM (Stock Solution)-20°C1 month[5][6][8]
10 mM (Stock Solution)4°C1 week[5][6][8]
10-100 µM (Working Solution)On Ice / 4°CA few hours[5]

Note: The discrepancy in reported stability at -20°C (1 month vs. 6 months) suggests that stability may be influenced by the specific formulation (e.g., hemisulfate vs. hydrochloride salt), purity, and the precise pH of the aqueous solution. Researchers should exercise caution and consider validating the inhibitor's activity in long-term storage.

Application Note 2: Mechanism of Action

This compound functions as a reversible, competitive inhibitor of serine and cysteine proteases.[5][6] The aldehyde group at the C-terminus of the peptide (Ac-Leu-Leu-Arg-al) is critical for its inhibitory activity. It mimics the transition state of the substrate and forms a covalent bond with the catalytic residue (serine or cysteine) in the enzyme's active site, effectively blocking its function.

G cluster_0 Normal Proteolytic Pathway cluster_1 Inhibition by this compound Protease Serine/Cysteine Protease Products Cleaved Peptides Protease->Products Catalyzes Inactive Inactive Complex Protease->Inactive Forms Covalent Adduct Substrate Protein Substrate Substrate->Protease Binds to Active Site This compound This compound This compound->Protease Binds Competitively

Caption: this compound competitively inhibits proteases by blocking the active site.

Protocol 1: Preparation and Storage of a 10 mM this compound Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound hemisulfate (MW: 475.6 g/mol ) for use as a protease inhibitor in various biochemical assays.

Materials:

  • This compound hemisulfate salt (lyophilized powder)

  • Nuclease-free water or desired buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Pre-use Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Calculation: To prepare a 10 mM solution from 5 mg of this compound hemisulfate:

    • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

    • Volume (L) = 0.005 g / (475.6 g/mol * 0.010 mol/L) = 0.001051 L

    • Volume = 1.05 mL

  • Reconstitution: Carefully add 1.05 mL of nuclease-free water or buffer to the vial containing 5 mg of this compound.

  • Dissolution: Cap the vial and vortex gently until the powder is completely dissolved. The solution should be clear.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the name, concentration, and date. Store immediately at -20°C. Based on literature, the solution should be stable for at least one month, with some sources suggesting up to six months.[3][5] For critical applications, it is advisable to use solutions stored for less than one month or to re-validate their activity.

Protocol 2: Stability Assessment of this compound by HPLC

This protocol outlines a representative stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining intact this compound in an aqueous solution over time. This method can resolve the parent compound from its potential degradation products.

Principle: A reversed-phase HPLC method separates compounds based on their hydrophobicity. The concentration of intact this compound is determined by measuring its peak area and comparing it to a standard curve generated from a freshly prepared sample. A decrease in the main this compound peak area over time, potentially accompanied by the appearance of new peaks, indicates degradation. Note that this compound can exist as multiple tautomeric isomers in solution, which may result in multiple peaks even for a pure sample.[5][8] Stability is assessed by the change in the sum of these primary peaks.

G cluster_workflow Stability Testing Workflow start Prepare 10 mM this compound Aqueous Solution aliquot Aliquot Samples for Different Time Points start->aliquot storage Store Aliquots at -20°C aliquot->storage timepoint At Each Time Point (T=0, 1, 2... months) Thaw One Aliquot storage->timepoint hplc Analyze by RP-HPLC timepoint->hplc data Integrate Peak Area(s) of Intact this compound hplc->data calc Calculate % Remaining vs. T=0 Sample data->calc end Determine Stability Profile calc->end

Caption: Workflow for assessing the long-term stability of this compound at -20°C.

Materials and Equipment:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Deionized water (18 MΩ·cm)

  • This compound reference standard

  • Aged this compound samples stored at -20°C

Procedure:

  • Sample Preparation:

    • Time Zero (T=0) Sample: Prepare a fresh 10 mM this compound solution as described in Protocol 1. Dilute it to a working concentration (e.g., 100 µM) with the mobile phase. This serves as the 100% reference.

    • Aged Samples: At each designated time point (e.g., 1, 2, 4, 8, 16, 24 weeks), retrieve one frozen aliquot. Thaw it completely and dilute to the same working concentration with the mobile phase.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5% to 60% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 214 nm

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the T=0 sample to establish the initial retention time and peak area(s) for intact this compound.

    • Inject the aged samples.

    • Record the chromatograms for each sample.

  • Data Interpretation:

    • Identify and integrate the area of the peak(s) corresponding to intact this compound in each chromatogram.

    • Calculate the percentage of remaining this compound at each time point relative to the T=0 sample:

      • % Remaining = (Area_Time(t) / Area_Time(0)) * 100

    • Plot the % Remaining versus time to visualize the degradation kinetics. A solution is typically considered stable if the concentration remains above 90% of the initial value.

G cluster_factors Influencing Factors cluster_mechanisms Degradation Mechanisms This compound This compound Solution (-20°C) Time Storage Time FreezeThaw Freeze-Thaw Cycles Concentration Concentration (Stock vs. Working) Racemization Racemization of L-arginal Time->Racemization Oxidation Oxidation of Aldehyde Group Time->Oxidation FreezeThaw->Racemization FreezeThaw->Oxidation Concentration->Racemization Concentration->Oxidation Loss Loss of Inhibitory Activity Racemization->Loss Oxidation->Loss

Caption: Factors and mechanisms contributing to the degradation of this compound.

References

Leupeptin in Mammalian Cell Culture: Application Notes and Protocols for Effective Protease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leupeptin, a microbial-derived tripeptide, is a potent, reversible inhibitor of a broad spectrum of serine and cysteine proteases. Its application is critical in preventing proteolytic degradation of target proteins during and after cell lysis in mammalian cell culture experiments. These application notes provide detailed information and protocols for the effective use of this compound.

Mechanism of Action and Target Specificity

This compound functions as a competitive transition-state inhibitor. Its aldehyde group forms a covalent hemiacetal adduct with the active site serine or cysteine residues of target proteases, thereby blocking their catalytic activity.[1] This inhibition is reversible and can be overcome by an excess of substrate.[2]

This compound effectively inhibits a range of proteases commonly released during mammalian cell lysis, including:

  • Serine Proteases: Trypsin, Plasmin, Kallikrein[2][3]

  • Cysteine Proteases: Cathepsin B, Calpain, Papain[2][3]

Notably, this compound shows little to no inhibitory activity against aspartic proteases (e.g., pepsin, cathepsin D), some serine proteases like α-chymotrypsin and thrombin, or metalloproteases.[2][4] Therefore, for comprehensive protection against proteolysis, this compound is often used in combination with other protease inhibitors in a "cocktail".

Quantitative Data Summary

For consistent and reproducible results, the concentration of this compound must be optimized. The following tables provide a summary of recommended concentrations and preparation of stock solutions.

Table 1: Recommended Working Concentrations of this compound

ApplicationRecommended Concentration (µM)Recommended Concentration (µg/mL)Notes
General Protein Extraction1 - 100.5 - 5A final concentration of 10 µM is a common starting point for cell lysates.[2][5]
Calpain Extraction1 - 100.5 - 5Specifically used to prevent calpain-mediated degradation.[2]
Protease Inhibitor Cocktails10 - 1005 - 50Often used in combination with other inhibitors for broader protection.[6]
Live Cell Culture (Antiviral)0.8 - 42.34~0.4 - 20Used to inhibit viral replication dependent on host proteases. Note: this compound has limited membrane permeability.[7][8]

Table 2: this compound Stock Solution Preparation and Storage

ParameterRecommendation
Stock Solution Concentration 10 mM
Solvent Water, DMSO, Ethanol, Acetic Acid, DMF[1][2][9]
Preparation (for 10 mM stock) Dissolve 5 mg of this compound hemisulfate (MW: 475.59 g/mol ) in 1.05 mL of solvent.[9] Or, dissolve 50 mg in 10.5 ml of water.[5]
Storage of Lyophilized Powder -20°C[10]
Storage of 10 mM Stock Solution Stable for 1 week at 4°C and for 1 month at -20°C when aliquoted to avoid freeze-thaw cycles.[2][10]
Stability of Working Solution (10-100 µM) Stable for only a few hours. Should be prepared fresh before use.[10][11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound hemisulfate powder

  • Sterile, nuclease-free water or DMSO

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 5 mg of this compound hemisulfate powder.

  • Add 1.05 mL of sterile water or DMSO to the powder.[9]

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month.[2]

Protocol 2: Preparation of Cell Lysate with this compound for Western Blotting

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Lysis buffer (e.g., RIPA buffer)

  • 10 mM this compound stock solution (from Protocol 1)

  • Other protease inhibitors or a commercial protease inhibitor cocktail (optional)

  • Microcentrifuge, refrigerated (4°C)

Procedure:

  • Place the cell culture dish on ice and wash the cells once with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold lysis buffer to the dish.

  • Immediately before adding to the cells , supplement the lysis buffer with this compound to a final concentration of 10 µM. To do this, add 1 µL of the 10 mM stock solution per 1 mL of lysis buffer.[5]

  • If using other inhibitors, add them to the lysis buffer at their recommended concentrations.

  • Scrape the cells off the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay). Note that this compound's aldehyde group may interfere with some protein assays like the Lowry assay.[10]

  • The protein extract is now ready for downstream applications such as SDS-PAGE and Western blotting. For storage, add sample buffer and store at -80°C.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Protease_Inhibition_Workflow cluster_cell_culture Cell Culture cluster_lysis Cell Lysis cluster_processing Lysate Processing cluster_downstream Downstream Applications MammalianCells Mammalian Cells in Culture LysisBuffer Lysis Buffer Preparation CellLysis Cell Lysis on Ice MammalianCells->CellLysis Lyse with supplemented buffer This compound Add this compound (1-10 µM) LysisBuffer->this compound Supplement with Centrifugation Centrifugation CellLysis->Centrifugation ProteinExtract Collect Supernatant (Protein Extract) Centrifugation->ProteinExtract WesternBlot Western Blot ProteinExtract->WesternBlot IP Immunoprecipitation ProteinExtract->IP EnzymeAssay Enzyme Assay ProteinExtract->EnzymeAssay

Caption: Workflow for protease inhibition using this compound during mammalian cell lysis.

Leupeptin_Mechanism This compound This compound (N-acetyl-L-leucyl-L-leucyl-L-argininal) Inhibition Inhibition of Proteolytic Activity This compound->Inhibition Protease Target Protease (Serine/Cysteine Protease) Protease->Inhibition Degradation Protein Degradation Protease->Degradation Causes Inhibition->Degradation Prevents Protein Target Protein Protein->Degradation

Caption: Logical relationship of this compound's inhibitory action on proteases.

References

Leupeptin in In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leupeptin is a naturally occurring tripeptide protease inhibitor produced by various species of actinomycetes. It is a potent, reversible, and competitive inhibitor of a broad spectrum of serine, cysteine, and threonine proteases.[1][2] Its ability to prevent the degradation of proteins makes it an indispensable tool in a wide array of in vitro experiments, particularly in the fields of biochemistry, cell biology, and drug discovery. This compound is frequently used during cell lysis to preserve the integrity of proteins of interest for downstream applications such as Western blotting and immunoprecipitation.[3] Furthermore, its inhibitory action on specific proteases like calpains and cathepsins makes it a valuable chemical probe for dissecting cellular signaling pathways, including autophagy.[4]

Mechanism of Action

This compound's inhibitory effect stems from the formation of a covalent hemiacetal adduct between its C-terminal aldehyde group and the hydroxyl group of the active site serine or the thiol group of the active site cysteine in the target protease.[3] This reversible interaction effectively blocks the catalytic activity of the enzyme. This compound does not inhibit α-chymotrypsin or thrombin.[2]

Applications

  • Preservation of Protein Integrity: this compound is a standard component of protease inhibitor cocktails used during cell and tissue lysis to prevent the degradation of target proteins by endogenous proteases released from subcellular compartments like lysosomes.[3][5]

  • Study of Autophagy: By inhibiting lysosomal proteases, this compound causes an accumulation of autophagosomes, making it a useful tool for studying autophagic flux.[4][6][7]

  • Investigation of Signaling Pathways: this compound is employed to investigate the roles of specific proteases, such as calpains and cathepsins, in various cellular processes and signaling cascades.[8][9]

  • Enzyme Activity Assays: It can be used as a negative control or to determine the contribution of this compound-sensitive proteases in in vitro enzymatic assays.

Data Presentation

This compound Properties
PropertyValueReferences
Molecular FormulaC₂₀H₃₈N₆O₄
Molecular Weight426.56 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in water, DMSO, ethanol, and methanol.[3][10][3][10]
Working Concentrations for In Vitro Experiments
ApplicationRecommended ConcentrationReferences
Cell Lysis for Western Blot1-10 µg/mL (approximately 2.3-23.4 µM)[1][11]
Immunoprecipitation1 µg/mL (approximately 2.3 µM)[2][12]
Autophagy Studies (in vitro)10-100 µM[6]
Calpain Inhibition (in vitro)0.1-100 µM[13][14]
Cathepsin B Inhibition (in vitro)IC₅₀ ≈ 0.44 µg/mL (approximately 1 µM)[10]
Inhibitory Constants (Ki) for Various Proteases
ProteaseKi ValueReferences
Trypsin3.5 nM[2]
Plasmin3.4 nM[2]
Cathepsin B4.1 nM[2]
Calpain10 nM[10]
Kallikrein19 µM[10]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound hemisulfate salt

  • Sterile, nuclease-free water, DMSO, or ethanol

  • Microcentrifuge tubes

Protocol:

  • To prepare a 10 mM stock solution, dissolve 4.76 mg of this compound hemisulfate salt (MW: 475.59 g/mol with hemisulfate) in 1 mL of sterile water, DMSO, or ethanol.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. The aqueous stock solution is stable for approximately one week at 4°C and for one month at -20°C.[2]

Cell Lysis for Western Blotting

Materials:

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • This compound stock solution (10 mM)

  • Other protease inhibitors (e.g., PMSF, aprotinin)

  • Cell scraper

  • Microcentrifuge

Protocol:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Prepare the complete lysis buffer by adding protease inhibitors immediately before use. For each 1 mL of RIPA buffer, add 1 µL of 10 mM this compound stock solution for a final concentration of 10 µM (approximately 4.3 µg/mL). Add other protease inhibitors as required.

  • Add an appropriate volume of complete lysis buffer to the dish (e.g., 1 mL for a 10 cm dish).

  • Scrape the adherent cells from the dish using a cold cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration using a suitable protein assay (e.g., BCA assay).

  • The protein lysate is now ready for downstream applications like SDS-PAGE and Western blotting.

Immunoprecipitation

Materials:

  • Cell lysate (prepared as described above, but potentially with a milder lysis buffer like NP-40 buffer to preserve protein-protein interactions)

  • Primary antibody specific to the protein of interest

  • Protein A/G-agarose or magnetic beads

  • Wash buffer (e.g., IP lysis buffer without protease inhibitors)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

Protocol:

  • Start with a pre-cleared cell lysate. Add 1 µg of this compound per 1 mg of total protein to the lysate.[2][12]

  • Add the primary antibody to the cell lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add the Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.

  • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) and discard the supernatant.

  • Wash the beads three to five times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.

  • Resuspend the beads in elution buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to dissociate the immunoprecipitated proteins from the beads.

  • Centrifuge to pellet the beads, and collect the supernatant containing the protein of interest for analysis by Western blotting.

Signaling Pathways and Visualizations

Autophagy Flux Analysis

This compound is a crucial tool for studying autophagy, the cellular process of degrading and recycling cellular components. It inhibits the final step of autophagy, the degradation of autophagosomal contents by lysosomal hydrolases. This leads to an accumulation of autophagosomes, which can be quantified to measure autophagic flux.

Autophagy_Workflow cluster_cell Cell cluster_intervention Experimental Intervention Induction Autophagy Induction (e.g., Starvation) Autophagosome_Formation Autophagosome Formation Induction->Autophagosome_Formation Autolysosome Autolysosome (Fusion of Autophagosome and Lysosome) Autophagosome_Formation->Autolysosome Degradation Degradation of Contents Autolysosome->Degradation This compound This compound This compound->Degradation Inhibits

Caption: this compound's role in blocking autophagic degradation.

Calpain and Cathepsin B Signaling Inhibition

This compound's inhibition of calpains and cathepsin B allows for the investigation of their roles in various signaling pathways, including those involved in apoptosis and cellular injury.

Protease_Signaling cluster_pathway Cellular Stress Signaling Stress Cellular Stress (e.g., Ischemia, Oxidative Stress) Ca_Influx ↑ Intracellular Ca²⁺ Stress->Ca_Influx CathepsinB_Release Lysosomal Membrane Permeabilization & Cathepsin B Release Stress->CathepsinB_Release Calpain_Activation Calpain Activation Ca_Influx->Calpain_Activation Substrate_Cleavage Substrate Cleavage (e.g., Cytoskeletal proteins) Calpain_Activation->Substrate_Cleavage Apoptosis Apoptosis CathepsinB_Release->Apoptosis Cell_Damage Cellular Damage Substrate_Cleavage->Cell_Damage This compound This compound This compound->Calpain_Activation Inhibits This compound->CathepsinB_Release Inhibits

Caption: this compound inhibits calpain and cathepsin B pathways.

General Experimental Workflow

The following diagram illustrates a typical workflow for in vitro experiments utilizing this compound.

Experimental_Workflow Start Start: Cultured Cells or Tissue Lysis Cell Lysis (with this compound-containing protease inhibitor cocktail) Start->Lysis Quantification Protein Quantification Lysis->Quantification Downstream Downstream Application Quantification->Downstream IP Immunoprecipitation Downstream->IP WB Western Blotting Downstream->WB Assay Enzyme Activity Assay Downstream->Assay

Caption: General workflow for experiments using this compound.

References

Application Notes and Protocols: Utilizing Leupeptin for the Study of Autophagic Flux

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This catabolic pathway plays a crucial role in maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders, cancer, and infectious diseases. "Autophagic flux" refers to the entire process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and the subsequent degradation of its contents. Measuring autophagic flux is essential for understanding the true level of autophagic activity in a cell or organism. Leupeptin, a reversible inhibitor of serine and cysteine proteases, including lysosomal proteases like cathepsins B, H, and L, serves as a valuable tool for studying autophagic flux.[1][2] By inhibiting the degradation of autolysosomal contents, this compound treatment leads to the accumulation of autophagosomes, which can be quantified to provide a measure of the rate of autophagosome formation.

Principle of the Assay

The most common method for monitoring autophagic flux using this compound involves the analysis of Microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. The amount of LC3-II is therefore correlated with the number of autophagosomes. In a healthy cell with active autophagic flux, autophagosomes fuse with lysosomes, and their contents, including LC3-II, are degraded.

Treatment with this compound blocks this final degradation step, causing an accumulation of LC3-II. The difference in the amount of LC3-II in the presence and absence of this compound is a measure of the amount of LC3-II that would have been degraded, and thus represents the autophagic flux.[3]

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound to measure autophagic flux in vivo.

Table 1: Basal LC3b Turnover in Different Mouse Organs Following this compound Treatment [4]

OrganMean LC3b-II Turnover (ng LC3b-II per mg total protein)
Liver37.90
Heart15.21
Kidney10.50
Lung8.75
Spleen2.50

Data represents the rate of LC3b-II accumulation after this compound administration, indicating the basal autophagic flux in each organ.

Table 2: Effect of Starvation on LC3b Turnover in Mouse Liver [4]

ConditionMean LC3b-II Turnover (ng LC3b-II per mg total protein)P-value
Control (Fed)37.90\multirow{2}{*}{0.04}
Starvation53.94

This table demonstrates the utility of the this compound-based assay in detecting changes in autophagic flux in response to physiological stimuli like nutrient starvation.

Experimental Protocols

In Vivo Autophagic Flux Assay in Mice

This protocol is adapted from established methods for measuring autophagic flux in vivo.[5][6]

Materials:

  • This compound (hemisulfate salt)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against LC3

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Animal Treatment:

    • Divide mice into two groups: a control group and a this compound-treated group.

    • Prepare a stock solution of this compound in sterile PBS. A common working concentration is 4 mg/mL for a 40 mg/kg dose in a 25g mouse (assuming an injection volume of 250 µL).

    • Inject the control group with an equivalent volume of sterile PBS i.p.

    • Inject the treated group with this compound at a dose of 40 mg/kg i.p.[5][6]

    • The optimal time for this compound treatment can vary, but a 2 to 4-hour incubation period is common.[7]

  • Tissue Harvesting and Lysate Preparation:

    • At the end of the treatment period, euthanize the mice and harvest the tissues of interest (e.g., liver, heart, brain).

    • Immediately homogenize the tissues in ice-cold homogenization buffer.

    • Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a standard protein assay.

    • Prepare samples for SDS-PAGE by diluting them to the same concentration and adding loading buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody against LC3.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescence substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities for LC3-I and LC3-II.

    • Calculate the LC3-II/actin (or other loading control) ratio for each sample.

    • Autophagic flux is determined by the difference in the LC3-II/loading control ratio between the this compound-treated and control groups.

Visualizations

Signaling Pathway of Autophagy and this compound's Site of Action

Autophagy_Pathway Cytoplasm Cytoplasmic Components Phagophore Phagophore (Isolation Membrane) Cytoplasm->Phagophore Sequestration Autophagosome Autophagosome (Double Membrane) Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation Degradation by Lysosomal Hydrolases This compound This compound This compound->Autolysosome Inhibition

Caption: Mechanism of this compound action in the autophagic pathway.

Experimental Workflow for Measuring Autophagic Flux

Experimental_Workflow Start Start: Animal Cohorts Treatment Treatment Groups Start->Treatment Control Control (Vehicle) Treatment->Control Group 1 Leupeptin_Treat This compound Treatment->Leupeptin_Treat Group 2 Incubation Incubation (e.g., 2-4 hours) Control->Incubation Leupeptin_Treat->Incubation Harvest Tissue Harvest & Lysis Incubation->Harvest WB Western Blot (LC3, Loading Control) Harvest->WB Analysis Densitometry & Data Analysis WB->Analysis Flux Calculate Autophagic Flux Analysis->Flux

Caption: Workflow for an in vivo autophagic flux assay using this compound.

Logical Relationship for Calculating Autophagic Flux

Autophagic_Flux_Calculation Control_LC3 LC3-II Level (Control) Flux Autophagic Flux Control_LC3->Flux - Leupeptin_LC3 LC3-II Level (+ this compound) Leupeptin_LC3->Flux

Caption: Calculating autophagic flux from LC3-II levels.

Important Considerations

  • Dose and Duration: The optimal concentration of this compound and the duration of treatment should be determined empirically for each cell type or animal model to ensure complete inhibition of lysosomal degradation without causing toxicity.[3]

  • Loading Controls: Accurate protein loading is critical for quantitative Western blotting. A reliable loading control that is not affected by the experimental conditions should be used.

  • Complementary Assays: While LC3-II turnover is a widely accepted marker, it is advisable to use complementary methods to confirm findings. This could include monitoring the degradation of other autophagic substrates like p62/SQSTM1 or using fluorescence microscopy to visualize autophagosome accumulation.[3]

  • In Vitro vs. In Vivo: this compound can be used in both cell culture and animal models. However, its tissue distribution and penetration of the blood-brain barrier can be variable in vivo.[8]

References

Application Notes: Preventing Protein Degradation During Tissue Homogenization with Leupeptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate study of protein expression and function is fundamental to biological research and drug development. A critical and often underestimated challenge is the prevention of protein degradation by endogenous proteases released during tissue homogenization. The moment a cell is lysed, proteases localized within cellular compartments, such as lysosomes, are released into the cytosol, where they can rapidly degrade target proteins. This can lead to inaccurate quantification, loss of protein activity, and misleading results. Leupeptin, a microbial-derived tripeptide, is a powerful and widely used tool to safeguard protein integrity during these crucial initial steps of sample preparation.

Mechanism of Action

This compound (N-acetyl-L-leucyl-L-leucyl-L-argininal) is a reversible, competitive inhibitor of a broad spectrum of proteases.[1][2] Its inhibitory action stems from the terminal aldehyde group, which forms a covalent hemiacetal adduct with the hydroxyl group of serine residues or the thiol group of cysteine residues in the active site of target enzymes.[3] This binding effectively blocks the protease's catalytic activity.

This compound primarily targets serine and cysteine proteases.[4][5][6] It does not inhibit aspartic proteases like pepsin, or metalloproteases.[7][8] Its ability to inhibit lysosomal enzymes like cathepsin B makes it particularly valuable during tissue homogenization, where lysosomal rupture is a major source of proteolytic activity.[4][9]

Applications

This compound is an essential component of lysis buffers for a wide range of applications, including:

  • Western Blotting: Preserving target proteins for accurate immunodetection and quantification.

  • Immunoprecipitation (IP) and Co-IP: Protecting the protein of interest and its binding partners from degradation.

  • Enzyme Activity Assays: Ensuring the measured activity is not diminished by proteolytic cleavage.

  • Protein Purification: Maintaining the integrity of the target protein throughout the isolation process.[7]

  • Mass Spectrometry: Preventing degradation that could interfere with proteomic workflows, although caution is advised as inhibitors can sometimes interfere with results.[10]

This compound has demonstrated efficacy in reducing protein degradation in various tissues, including skeletal and cardiac muscle[4][9], liver[11], and in models of neurodegeneration.[12]

Data Presentation

Table 1: General Properties and Target Proteases of this compound
PropertyDescriptionReferences
Synonym Acetyl-Leu-Leu-Arg-al[1][13]
Molecular Formula C₂₀H₃₈N₆O₄ · ½ H₂SO₄ (Hemisulfate)[1]
Molecular Weight 475.6 g/mol (Hemisulfate)[1][14]
Inhibitor Class Reversible, Competitive[1][2][4]
Primary Targets Serine and Cysteine Proteases[4][5][6]
Key Inhibited Proteases Calpain, Cathepsin B, Cathepsin H, Cathepsin L, Plasmin, Trypsin, Papain[1][3][4][7][8][14]
Ineffective Against α-Chymotrypsin, Pepsin, Thrombin, Elastase, Cathepsin D[6][7][8]
Table 2: Recommended Concentrations and Storage
ParameterRecommendationReferences
Typical Working Conc. 10–100 µM (approx. 4.8–48 µg/mL)[1][2][14][15]
Stock Solution Conc. 10 mM (in water or DMSO)[14][15][16]
Solubility Water (up to 50 mg/mL), DMSO, Ethanol, Methanol[1][3][12][17]
Stock Solution Stability 1 week at 4°C; 1-3 months at -20°C (aliquoted)[1][6][12][13]
Working Solution Stability Stable for only a few hours; keep on ice.[1][13]
Lyophilized Powder Storage -20°C for up to 24 months[1][12]
Table 3: Quantitative Efficacy of this compound in Preventing Muscle Protein Degradation

This table summarizes data from a study on acutely uremic rats, a condition known to enhance muscle protein breakdown. This compound was administered intraperitoneally to investigate its effect on markers of protein degradation.

Parameter MeasuredUntreated Uremic Rats (Control)This compound-Treated Uremic RatsPercent ReductionReference
Serum Urea Levels HighSignificantly Lower32%[18]
Urea-N Appearance HighSignificantly Lower39%[18]
Plasma Nτ-methylhistidine HighSignificantly Lower35%[18]

Nτ-methylhistidine is a marker for myofibrillar (muscle) protein degradation.

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution

Materials:

  • This compound Hemisulfate powder (MW: 475.6 g/mol )

  • Sterile, nuclease-free water or high-purity DMSO

  • Microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Weigh 5 mg of this compound Hemisulfate powder.

  • To prepare a 10 mM stock solution, dissolve the 5 mg of powder in 1.05 mL of sterile water or DMSO.[12][15]

  • Vortex gently until the powder is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. They are stable for at least one month.[1][6][13]

Protocol 2: General Protocol for Tissue Homogenization with this compound

Materials:

  • Tissue sample of interest

  • Ice-cold lysis buffer (e.g., RIPA, Tris-HCl based)

  • 10 mM this compound stock solution (from Protocol 1)

  • Other protease and phosphatase inhibitors (optional, but recommended)

  • Tissue homogenizer (e.g., Dounce, Potter-Elvehjem, bead mill, or sonicator)

  • Ice bucket

  • Refrigerated centrifuge

Procedure:

  • Perform all steps on ice to minimize proteolytic activity.

  • Excise the tissue of interest and wash briefly with ice-cold Phosphate-Buffered Saline (PBS) to remove any contaminants.

  • Weigh the tissue and chop it into small pieces on an ice-cold surface.

  • Prepare the Complete Lysis Buffer: Just before use, add this compound from the 10 mM stock solution to your ice-cold lysis buffer. For a final working concentration of 10 µM, add 1 µL of the 10 mM stock for every 1 mL of lysis buffer (a 1:1000 dilution).[16][19] For a concentration of 100 µM, add 10 µL per 1 mL of lysis buffer (a 1:100 dilution).[2][15]

    • Note: It is highly recommended to use a protease inhibitor cocktail that includes other inhibitors like PMSF (for serine proteases) and Pepstatin A (for aspartic proteases) for broader protection.[16]

  • Add the appropriate volume of complete lysis buffer to the minced tissue. A general starting point is 1 mL of buffer per 100 mg of tissue.[8]

  • Homogenize the tissue thoroughly using your chosen method until no visible tissue chunks remain.

  • Incubate the homogenate on ice for 30 minutes, with occasional vortexing, to ensure complete lysis.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (the protein-containing lysate) to a pre-chilled tube.

  • Determine the protein concentration using a suitable assay (e.g., BCA). Note that the aldehyde group in this compound may interfere with the Lowry assay and, to a lesser extent, the Bradford assay.[1][2][13]

  • The lysate is now ready for downstream applications or can be stored at -80°C.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_homogenization Homogenization cluster_analysis Analysis Tissue 1. Excise & Weigh Tissue Sample Homogenize 4. Homogenize Tissue in Complete Buffer Tissue->Homogenize LysisBuffer 2. Prepare Lysis Buffer (on ice) This compound Add this compound (10-100 µM) LysisBuffer->this compound Just before use This compound->Homogenize Creates Complete Buffer Incubate 5. Incubate Lysate (30 min on ice) Homogenize->Incubate Centrifuge 6. Centrifuge to Pellet Debris (4°C) Incubate->Centrifuge Supernatant 7. Collect Supernatant (Protein Lysate) Centrifuge->Supernatant Quantify 8. Quantify Protein (e.g., BCA Assay) Supernatant->Quantify Downstream 9. Downstream Applications Quantify->Downstream

Caption: Workflow for tissue homogenization and protein extraction.

Calpain-Mediated Apoptotic Signaling

G cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Stress Cellular Stress (e.g., Ca²⁺ influx) Calpain_inactive Pro-Calpain (Inactive) Stress->Calpain_inactive Activates Calpain_active Calpain (Active) Bid Bid Calpain_active->Bid Cleaves Procaspase Pro-Caspases (e.g., -3, -7, -12) Calpain_active->Procaspase Cleaves & Activates This compound This compound This compound->Calpain_active Inhibits tBid tBid (truncated) Bid->tBid BaxBak Bax/Bak Activation tBid->BaxBak CytoC Cytochrome c Release BaxBak->CytoC Apoptosis Apoptosis CytoC->Apoptosis Leads to Caspase_active Active Caspases Procaspase->Caspase_active Caspase_active->Apoptosis Executes

Caption: Simplified Calpain signaling in apoptosis.

Logical Relationship of Protease Inhibition

G cluster_this compound Proteases All Proteases Serine Serine Proteases (e.g., Trypsin) Proteases->Serine Cysteine Cysteine Proteases (e.g., Calpain, Cathepsins) Proteases->Cysteine Aspartic Aspartic Proteases (e.g., Pepsin) Proteases->Aspartic Metallo Metalloproteases Proteases->Metallo Leupeptin_Targets This compound Targets

Caption: Classification of proteases and this compound's targets.

References

Application Notes and Protocols: The Critical Role of Leupeptin in Chromatin Immunoprecipitation (ChIP) Lysis Buffer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of leupeptin in Chromatin Immunoprecipitation (ChIP) lysis buffer. The integrity of the target protein is paramount for a successful ChIP experiment, and effective inhibition of protease activity during cell lysis is a critical step. This compound, a potent reversible inhibitor of serine and cysteine proteases, plays a vital role in preserving protein-DNA complexes, thereby ensuring the accuracy and reliability of ChIP assays.

The Importance of Protease Inhibition in ChIP

During the initial stages of the ChIP workflow, specifically cell lysis, the compartmentalization of cellular components is disrupted. This releases a host of proteases from organelles such as lysosomes, which can rapidly degrade the target protein of interest. This degradation can lead to several adverse outcomes:

  • Loss of Target Protein: Reduced protein levels will result in a weaker signal and lower yield of immunoprecipitated DNA.

  • Generation of Truncated Proteins: Proteolytic cleavage can produce protein fragments that may not be recognized by the ChIP antibody, leading to an underestimation of protein-DNA interactions.

  • Altered Protein-DNA Interactions: The conformation of the target protein may be altered by proteolysis, potentially affecting its binding to DNA and leading to inaccurate results.

Many transcription factors and nuclear proteins are inherently labile and susceptible to rapid degradation by endogenous proteases. The ubiquitin-proteasome system is a major pathway for the targeted degradation of many of these regulatory proteins. Therefore, the inclusion of a comprehensive protease inhibitor cocktail in the lysis buffer is a non-negotiable aspect of a robust ChIP protocol.

This compound: A Key Component of the Protease Inhibitor Cocktail

This compound is a naturally occurring protease inhibitor that effectively targets a broad range of serine and cysteine proteases, including trypsin, plasmin, and cathepsins. Its mechanism of action as a reversible, competitive inhibitor makes it a valuable tool for protecting proteins from degradation during experimental procedures.

Key Characteristics of this compound:
  • Broad-Spectrum Inhibition: Acts on multiple classes of proteases commonly found in cell lysates.

  • Reversible Inhibition: Its reversible nature can be advantageous in certain downstream applications, although for the purposes of ChIP, its primary role is protective during the initial extraction steps.

  • Efficacy in Lysis Buffers: this compound is stable and effective in the various detergent and salt conditions found in typical ChIP lysis buffers.

Quantitative Data on Protease Inhibitor Cocktails in ChIP

While specific quantitative data isolating the effect of this compound alone on ChIP efficiency is not extensively documented in peer-reviewed literature, the consensus among researchers, as reflected in numerous optimized protocols, is that its inclusion is critical. The detrimental effects of protein degradation on ChIP signals are well-established. The following table summarizes the typical composition of a protease inhibitor cocktail used in ChIP lysis buffers, highlighting the role of each component.

InhibitorTarget ProteasesTypical Stock ConcentrationTypical Working ConcentrationSolvent
This compound Serine and Cysteine Proteases 1 mg/mL in water 1 µg/mL Water
AprotininSerine Proteases10 mg/mL in water1-2 µg/mLWater
Pepstatin AAspartic Proteases1 mg/mL in methanol1 µg/mLMethanol
PMSF (Phenylmethylsulfonyl fluoride)Serine Proteases100 mM in isopropanol1 mMIsopropanol

Note: It is crucial to add protease inhibitors to the lysis buffer immediately before use, as some inhibitors, like PMSF, have a short half-life in aqueous solutions.

Experimental Protocols

The following is a detailed protocol for chromatin preparation for ChIP, emphasizing the correct use of this compound within a protease inhibitor cocktail.

Protocol: Chromatin Preparation from Cultured Mammalian Cells

Materials:

  • Cultured mammalian cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Formaldehyde (37% solution)

  • Glycine (2.5 M solution)

  • Cell Lysis Buffer (50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS)

  • Protease Inhibitor Cocktail (containing this compound, Aprotinin, Pepstatin A, and PMSF)

  • Nuclear Lysis Buffer (50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, supplemented with protease inhibitors)

  • Sonicator

Procedure:

  • Cross-linking:

    • To a confluent plate of cultured cells, add formaldehyde directly to the culture medium to a final concentration of 1%.

    • Incubate at room temperature for 10 minutes with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

    • Incubate for 5 minutes at room temperature.

  • Cell Harvesting and Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells in ice-cold PBS containing freshly added protease inhibitors (including 1 µg/mL this compound).

    • Pellet the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in Cell Lysis Buffer supplemented with a fresh protease inhibitor cocktail.

    • Incubate on ice for 10 minutes.

  • Nuclear Lysis and Chromatin Shearing:

    • Pellet the nuclei by centrifugation at 2,000 x g for 5 minutes at 4°C.

    • Resuspend the nuclear pellet in Nuclear Lysis Buffer containing a fresh protease inhibitor cocktail.

    • Incubate on ice for 10 minutes.

    • Shear the chromatin to an average size of 200-1000 bp by sonication. Optimization of sonication conditions is critical for each cell type and sonicator.

    • During sonication, keep the samples on ice to prevent overheating and protein degradation.

  • Chromatin Clearing:

    • Centrifuge the sonicated lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant, containing the soluble chromatin, to a new pre-chilled tube. This chromatin is now ready for the immunoprecipitation step.

Visualizations

Chromatin Immunoprecipitation (ChIP) Experimental Workflow

ChIP_Workflow cluster_CellPrep Cell Preparation cluster_Lysis Lysis & Chromatin Preparation cluster_IP Immunoprecipitation cluster_Analysis Downstream Analysis Start Start with Cultured Cells Crosslinking 1. Cross-linking (Formaldehyde) Start->Crosslinking Quenching 2. Quenching (Glycine) Crosslinking->Quenching Harvesting 3. Cell Harvesting Quenching->Harvesting CellLysis 4. Cell Lysis (with this compound & Protease Inhibitors) Harvesting->CellLysis NuclearLysis 5. Nuclear Lysis CellLysis->NuclearLysis Sonication 6. Chromatin Shearing (Sonication) NuclearLysis->Sonication Preclearing 7. Pre-clearing Chromatin Sonication->Preclearing AntibodyIncubation 8. Antibody Incubation Preclearing->AntibodyIncubation Immunoprecipitation 9. Immunoprecipitation (Protein A/G Beads) AntibodyIncubation->Immunoprecipitation Washing 10. Washes Immunoprecipitation->Washing Elution 11. Elution Washing->Elution ReverseCrosslinking 12. Reverse Cross-links Elution->ReverseCrosslinking DNAPurification 13. DNA Purification ReverseCrosslinking->DNAPurification Analysis 14. qPCR or Sequencing DNAPurification->Analysis

Caption: A flowchart of the Chromatin Immunoprecipitation (ChIP) workflow.

The Protective Role of this compound in Preventing Protein Degradation

Protease_Inhibition cluster_NoInhibitor Without this compound cluster_WithInhibitor With this compound IntactProtein_No Intact Target Protein Proteases_No Released Proteases IntactProtein_No->Proteases_No Cell Lysis DegradedProtein Degraded Protein Fragments Proteases_No->DegradedProtein Proteolysis IntactProtein_Yes Intact Target Protein Proteases_Yes Released Proteases IntactProtein_Yes->Proteases_Yes Cell Lysis PreservedProtein Preserved Target Protein IntactProtein_Yes->PreservedProtein Protection This compound This compound Proteases_Yes->this compound Inhibition

Caption: this compound's role in protecting target proteins from degradation.

Troubleshooting & Optimization

Why is my Leupeptin solution not inhibiting proteolysis?

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with Leupeptin-mediated proteolysis inhibition.

Troubleshooting Guide: Why is my this compound solution not working?

If you are observing a lack of proteolytic inhibition after using this compound, work through the following potential causes to diagnose the issue.

Question 1: Is the target protease susceptible to this compound?

Answer: this compound is a potent inhibitor of certain protease classes but is ineffective against others. It is a reversible, competitive inhibitor of most serine, cysteine, and threonine proteases.[1][2] However, it does not inhibit aspartic proteases, metalloproteases, or certain serine proteases like α-chymotrypsin and thrombin.[2][3][4]

Actionable Steps:

  • Identify Your Protease: Determine the type of protease active in your sample. Proteases released from lysosomes during cell lysis are a common source of degradation.[2]

  • Check Specificity: Consult the table below to confirm if your target protease is inhibited by this compound.

  • Consider a Cocktail: If you are dealing with a mix of proteases or an unknown protease, using a protease inhibitor cocktail that contains multiple inhibitors (e.g., inhibitors for serine, cysteine, aspartic, and metalloproteases) may be more effective.[5][6]

Question 2: Is your this compound at the correct effective concentration?

Answer: The suggested working concentration for this compound is typically between 1-100 µM.[2][7][8] Using a concentration that is too low may result in incomplete inhibition, especially if the protease concentration is high.

Actionable Steps:

  • Verify Working Concentration: Ensure your final concentration of this compound in the sample is within the recommended range of 10-100 µM.[8]

  • Optimize Concentration: The optimal concentration can be determined empirically. You may need to perform a titration experiment to find the lowest effective concentration for your specific application.

Question 3: Was the this compound solution prepared and stored correctly?

Answer: this compound's stability is highly dependent on storage conditions. The primary mechanism of its inactivation is the racemization of its active L-arginal group to the completely inactive D-arginal form.[4][9]

Actionable Steps:

  • Check Stock Solution Age and Storage: Aqueous stock solutions are stable for about one week at 4°C and for one to six months when aliquoted and stored at -20°C or -80°C.[2][4][10] Avoid repeated freeze-thaw cycles, as this can degrade the inhibitor.[8]

  • Prepare Fresh Working Solutions: Working solutions of this compound are only stable for a few hours at room temperature.[4] It is critical to add freshly diluted this compound to your lysis buffer or sample immediately before use.[11]

  • Use the Correct Solvent: this compound is readily soluble in water, DMSO, ethanol, and DMF.[2][8][10] Ensure the powder was fully dissolved when preparing the stock solution.

Question 4: Are there incompatible components in your experimental setup?

Answer: this compound is a reversible inhibitor, meaning its effect can be overcome by a high concentration of substrate.[2] Additionally, its chemical nature can interfere with certain downstream applications.

Actionable Steps:

  • Assess Substrate Concentration: If your experiment involves a high concentration of the target protein (substrate), you may need to increase the concentration of this compound to ensure effective competition.[2]

  • Check Downstream Assay Compatibility: The aldehyde group in this compound can act as a reducing agent. This may interfere with protein quantification assays like the Lowry assay and, to a lesser degree, the Bradford assay.[4][12]

  • Consider Cell Permeability: There are conflicting reports on this compound's cell permeability.[1][10][13] If you are treating live cells, its efficiency may be limited if it cannot reach the intracellular proteases.

This compound Troubleshooting Workflow

The following diagram outlines a logical workflow to diagnose why your this compound solution may not be inhibiting proteolysis effectively.

G start Start: Proteolysis Observed q1 Is the target protease inhibited by this compound? start->q1 q2 Is the working concentration correct? (1-100 µM) q1->q2  Yes sol1 Solution: Use a different inhibitor or a cocktail. q1->sol1 No   q3 Was the stock solution stored correctly? (Aliquoted, -20°C) q2->q3  Yes sol2 Solution: Increase concentration. q2->sol2 No   q4 Was the working solution prepared freshly? q3->q4  Yes sol3 Solution: Prepare fresh stock solution. q3->sol3 No   sol4 Solution: Prepare working solution immediately before use. q4->sol4 No   end Problem Solved q4->end  Yes

Caption: Troubleshooting workflow for this compound inhibition failure.

Quantitative Data Summary

ParameterValueReference(s)
Typical Working Concentration 1 - 100 µM[2][7][8]
Solubility in Water Up to 50 mg/mL[4]
Stock Solution Stability (Aqueous) 1 week at 4°C[2][4]
1 - 6 months at -20°C (aliquoted)[2][10]
6 months at -80°C (aliquoted)
Working Solution Stability A few hours at room temperature[4]
Inhibition Constant (Ki)
    Trypsin3.5 - 35 nM[2][3]
    Plasmin3.4 nM - 3.4 µM[2][3]
    Cathepsin B4.1 - 6 nM[2][3]
    Calpain10 - 72 nM[3][13]

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes how to prepare a 1000X stock solution from this compound hemisulfate powder (MW = 475.59 g/mol ).[8]

Materials:

  • This compound hemisulfate powder

  • Sterile, purified water or DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 5 mg of this compound hemisulfate into a sterile microcentrifuge tube.[7]

  • To create a 10 mM stock solution, add 1.05 mL of sterile water or DMSO to the tube.[7][8]

  • Vortex the tube until the powder is completely dissolved. The solution should be clear to faintly yellow.[4]

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for up to one month or -80°C for up to six months.

  • For a typical 10 µM working solution, dilute the stock 1:1000 directly into your lysis buffer immediately before use. For a 100 µM solution, dilute 1:100.[7][8]

Mechanism of Action Visualization

This compound functions by reversibly binding to the active site of serine and cysteine proteases. The aldehyde group of this compound forms a covalent hemiacetal adduct with the hydroxyl group of the catalytic serine residue (or the thiol group of a cysteine residue), mimicking the transition state of peptide bond hydrolysis and thus blocking the enzyme's activity.[10][14]

G serine Serine Residue (Ser-OH) adduct Covalent Hemiacetal Adduct (Inhibited Complex) serine->adduct This compound This compound (with Aldehyde Group) This compound->serine Reversible Binding

Caption: Mechanism of this compound inhibition via adduct formation.

Frequently Asked Questions (FAQs)

Q: What is the difference between this compound hemisulfate, hydrochloride, and trifluoroacetate salts? A: When adjusted for molarity, all three salt forms of this compound are equally effective as inhibitors. The choice of salt may depend on compatibility with your specific biological system.[4]

Q: Can I use this compound in combination with other protease inhibitors? A: Yes. This compound is often included in protease inhibitor cocktails to provide broad-spectrum protection against proteolysis.[5][6] Since it does not inhibit metalloproteases or aspartic proteases, it is commonly used with inhibitors like EDTA and Pepstatin A, respectively.[6]

Q: Is this compound a reversible or irreversible inhibitor? A: this compound is a reversible, competitive inhibitor.[3][8] This means its inhibitory effect can be overcome, for example, by high substrate concentrations or removal of the inhibitor through methods like dialysis.[2][10] Because it is reversible, its concentration must be maintained throughout the experiment to ensure continued inhibition.[11]

Q: Does this compound inhibit proteasome activity? A: this compound is primarily known as an inhibitor of lysosomal cysteine and serine proteases like cathepsins and calpains.[1][2][3] While some studies may show minor effects, it is not considered a specific or potent proteasome inhibitor. For targeted proteasome inhibition, compounds like MG-132 or Bortezomib are typically used.

References

Leupeptin Precipitation in Lysis Buffer: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the precipitation of leupeptin in lysis buffers. By understanding the factors that influence this compound's solubility and stability, you can optimize your experimental workflow and ensure the efficacy of your protease inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in lysis buffers?

A1: this compound is a naturally occurring small peptide that acts as a reversible inhibitor of a broad range of serine and cysteine proteases.[1][2] During cell lysis, proteases are released from cellular compartments and can degrade target proteins. This compound is added to lysis buffers to protect proteins from this degradation, ensuring the integrity of the sample for downstream applications like Western blotting or immunoprecipitation.[1][3]

Q2: I observed a precipitate in my lysis buffer after adding this compound. What could be the cause?

A2: this compound precipitation can be caused by several factors, including:

  • High Concentration: Exceeding the solubility limit of this compound in your specific buffer.

  • Low Temperature: Storing the complete lysis buffer at low temperatures (e.g., 4°C or on ice) can decrease the solubility of some components, including this compound.

  • pH: The pH of the lysis buffer can affect the charge and solubility of this compound.

  • High Ionic Strength: High concentrations of salts in the lysis buffer can lead to "salting out," causing solutes like this compound to precipitate.[4][5]

  • Buffer Composition: Interactions with other components in the lysis buffer, such as detergents or other protease inhibitors, may reduce this compound's solubility.

Q3: How should I prepare and store this compound stock solutions?

A3: It is highly recommended to prepare a concentrated stock solution of this compound and add it fresh to your lysis buffer just before use.[6] This minimizes the chances of precipitation and degradation.

  • Stock Solution Solvents: this compound is soluble in water, DMSO, and ethanol.[7][8]

  • Storage: Aliquot your stock solution into single-use volumes and store at -20°C. An aqueous stock solution is stable for about one week at 4°C and for up to one month at -20°C.[1][9] Avoid repeated freeze-thaw cycles.[8]

Q4: What is the typical working concentration of this compound in a lysis buffer?

A4: The effective working concentration of this compound is typically in the range of 1-10 µM.[1] Some protocols may recommend up to 100 µM.[9] It is advisable to start with a lower concentration and optimize based on your specific application.

Troubleshooting Guide: this compound Precipitation

If you are experiencing this compound precipitation in your lysis buffer, follow these troubleshooting steps:

Step 1: Review Your Stock Solution Preparation

  • Action: Ensure your this compound stock solution is fully dissolved before adding it to the lysis buffer. If you see any precipitate in the stock, gently warm it to redissolve.

  • Rationale: Adding an incompletely dissolved stock will introduce undissolved particles that can act as nucleation sites for further precipitation.

Step 2: Add this compound to the Lysis Buffer Immediately Before Use

  • Action: Prepare your complete lysis buffer (with all components except protease inhibitors) and bring it to the working temperature. Add the required volume of your this compound stock solution to the lysis buffer right before you lyse your cells.

  • Rationale: Many protease inhibitors have limited stability in aqueous solutions.[9] Adding them fresh ensures their activity and reduces the time for potential precipitation to occur.

Step 3: Check the Final Concentration of this compound

  • Action: Verify that the final concentration of this compound in your lysis buffer does not exceed its solubility limit in that specific buffer composition.

  • Rationale: Even if your stock solution is at a high concentration, the final diluted concentration in the complete lysis buffer should be within the soluble range.

Step 4: Evaluate the Lysis Buffer Composition and Storage

  • Action:

    • Ionic Strength: If your buffer has a high salt concentration (e.g., >150 mM NaCl), consider preparing a fresh buffer with a lower salt concentration to see if this resolves the precipitation.

    • pH: Confirm the final pH of your lysis buffer is within the optimal range for your experiment (typically pH 7.4-8.0).

    • Temperature: If you are storing your complete lysis buffer at 4°C or on ice for an extended period, precipitation may occur. Try preparing smaller batches of complete lysis buffer and use them fresh.

  • Rationale: The solubility of solutes is dependent on the physicochemical properties of the solution. High ionic strength can decrease the solubility of peptides, and low temperatures can cause less soluble components to precipitate out of solution.

Data Presentation

Table 1: Solubility of this compound Hemisulfate in Various Solvents

SolventSolubilityReference
Waterup to 50 mg/mL[8][9][10]
PBS (pH 7.2)~10 mg/mL[7]
Ethanol~33-50 mg/mL[7][8]
DMSO~16 mg/mL[7]
Methanol~50 mg/mL[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water

  • Weigh out 5 mg of this compound hemisulfate (MW: 475.6 g/mol ).

  • Dissolve the powder in 1.05 mL of sterile, purified water.

  • Vortex gently until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use microcentrifuge tubes.

  • Store the aliquots at -20°C for up to one month.[1][9]

Protocol 2: Preparation of Lysis Buffer with Freshly Added this compound

  • Prepare 10 mL of your desired lysis buffer (e.g., RIPA, NP-40) without any protease inhibitors.

  • Just before you are ready to lyse your cells, take one 10 mL aliquot of the lysis buffer.

  • Thaw a single-use aliquot of your 10 mM this compound stock solution.

  • Add 10 µL of the 10 mM this compound stock solution to the 10 mL of lysis buffer to achieve a final concentration of 10 µM.

  • Mix well and immediately proceed with your cell lysis protocol.

Mandatory Visualizations

Leupeptin_Troubleshooting start Precipitate observed in lysis buffer check_stock Is the this compound stock solution clear? start->check_stock redissolve_stock Warm stock to redissolve check_stock->redissolve_stock No fresh_addition Was this compound added fresh to the buffer? check_stock->fresh_addition Yes redissolve_stock->check_stock add_fresh Prepare fresh and add just before use fresh_addition->add_fresh No check_concentration Is the final this compound concentration >100 µM? fresh_addition->check_concentration Yes add_fresh->fresh_addition lower_concentration Reduce final concentration check_concentration->lower_concentration Yes check_buffer Evaluate buffer composition check_concentration->check_buffer No resolved Problem Resolved lower_concentration->resolved high_salt Is salt concentration high (>150 mM)? check_buffer->high_salt lower_salt Decrease salt concentration high_salt->lower_salt Yes cold_storage Was the complete buffer stored at 4°C? high_salt->cold_storage No lower_salt->resolved use_fresh_buffer Use freshly prepared complete buffer cold_storage->use_fresh_buffer Yes cold_storage->resolved No use_fresh_buffer->resolved

Caption: Troubleshooting workflow for this compound precipitation.

Lysis_Buffer_Prep cluster_stocks Stock Solutions (-20°C) leupeptin_stock This compound Stock (e.g., 10 mM in H2O) add_inhibitors Add protease inhibitors (including this compound) IMMEDIATELY before use leupeptin_stock->add_inhibitors other_inhibitors Other Protease Inhibitor Stocks other_inhibitors->add_inhibitors prepare_base_buffer Prepare Base Lysis Buffer (e.g., RIPA without inhibitors) aliquot_base Aliquot and store at 4°C or -20°C prepare_base_buffer->aliquot_base working_buffer Take one aliquot of base buffer aliquot_base->working_buffer working_buffer->add_inhibitors cell_lysis Proceed with Cell Lysis add_inhibitors->cell_lysis

References

Leupeptin Stock Solution: Freeze-Thaw Stability and Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, maintaining the integrity of reagents is paramount to reproducible and reliable experimental outcomes. A common question that arises in the laboratory pertains to the handling of peptide inhibitors, such as Leupeptin. This guide addresses the critical question of whether this compound stock solutions can be subjected to freeze-thaw cycles and provides best practices for its storage and use.

Frequently Asked Questions (FAQs)

Q1: Can I freeze-thaw my this compound stock solution?

It is strongly recommended to avoid repeated freeze-thaw cycles for this compound stock solutions.[1][2] Multiple suppliers and technical data sheets advise against this practice to prevent the degradation of the inhibitor.[3][4] The primary mechanism of this compound inactivation is the racemization of the L-arginal to the inactive D-arginal form.[5] To ensure the potency of your this compound stock, it is best to aliquot the solution after preparation and before the initial freezing.

Q2: What is the proper way to store a this compound stock solution?

The optimal storage strategy for a this compound stock solution is to prepare aliquots and store them at -20°C or -80°C. An aqueous solution of this compound can be stored in aliquots for at least 6 months at -15 to -25°C.[1] Some sources indicate that a 10 mM aqueous stock is stable for one month when aliquoted and stored at -20°C.[5][6] For short-term storage, an aqueous solution can be kept for one week at 2-8°C.[1][5][6]

Q3: What are the signs that my this compound solution may have degraded?

Reduced or inconsistent inhibition of protease activity in your experiments is the primary indicator of this compound degradation. If you observe that your protein of interest is not adequately protected from degradation, and other experimental parameters are controlled, you should consider preparing a fresh stock of this compound.

Q4: In what solvents can I dissolve this compound?

This compound is readily soluble in water (up to 50 mg/mL), as well as in organic solvents like ethanol, DMSO, and dimethylformamide.[1][5][7] The choice of solvent will depend on the requirements of your specific application. For most cell-based assays and biochemical experiments, sterile water or a buffer such as PBS is recommended.

This compound Stock Solution Stability

SolventStorage TemperatureStabilityCitations
Water2-8°C1 week[1][5][6]
Water-15 to -25°CAt least 6 months (in aliquots)[1]
Water (10 mM)-20°C1 month (in aliquots)[5][6]
DMSO/Water-20°C1 month[4]
DMSO/Water-80°C6-12 months[3][4]

Experimental Protocols

Protocol for Preparation and Aliquoting of this compound Stock Solution

This protocol outlines the steps for preparing a this compound stock solution and aliquoting it to preserve its activity.

  • Reconstitution:

    • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.

    • Determine the desired stock concentration (e.g., 10 mM).

    • Calculate the required volume of solvent (e.g., sterile, nuclease-free water or DMSO).

    • Add the solvent to the vial containing the this compound powder.

    • Gently vortex or pipette up and down to ensure the powder is completely dissolved.

  • Aliquoting:

    • Once the this compound is fully dissolved, immediately proceed to aliquot the stock solution.

    • Use low-protein-binding microcentrifuge tubes.

    • Dispense small volumes into each tube, corresponding to the amount you would typically use in a single experiment or a day's worth of experiments. This minimizes waste and avoids the need to thaw a large volume.

  • Storage:

    • Label the aliquots clearly with the name of the reagent, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Workflow for Handling this compound Stock Solution

Leupeptin_Workflow A Start: Need this compound for Experiment B Do you have a pre-made stock solution? A->B C Prepare fresh this compound stock solution B->C No D Is the stock solution frozen? B->D Yes J Aliquot the entire stock solution into single-use volumes C->J E Use the refrigerated stock (if within 1 week) D->E No (Refrigerated) F Thaw a single aliquot on ice D->F Yes (Frozen) I Use the thawed aliquot for your experiment E->I G Has this aliquot been freeze-thawed before? F->G H Discard aliquot and thaw a fresh one G->H Yes G->I No H->F L End: this compound ready for use I->L K Store aliquots at -20°C or -80°C J->K K->F For new experiment

Caption: Decision workflow for handling this compound stock solutions.

This compound's Mechanism of Action

This compound is a reversible inhibitor of a broad range of serine, cysteine, and threonine proteases. Its inhibitory activity is attributed to the aldehyde group in its structure, which forms a covalent hemiacetal adduct with the active site serine or cysteine residue of the protease.

Leupeptin_Inhibition cluster_0 Protease Active Site cluster_1 This compound P Protease (e.g., Trypsin, Cathepsin B) AS Active Site (Serine/Cysteine) I Covalent Hemiacetal Adduct (Inhibited Protease) AS->I L This compound AG Aldehyde Group (-CHO) AG->I I->AS Reversible Inhibition I->AG Reversible Inhibition

References

Adjusting Leupeptin concentration for highly proteolytic samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with protein degradation, specifically focusing on the adjustment of leupeptin concentration for highly proteolytic samples.

Troubleshooting Guide: Optimizing this compound Concentration

Issue: Protein degradation is still observed even with the use of a standard this compound concentration.

Highly proteolytic samples, such as certain tissues or cell lines, may require a higher concentration of this compound to effectively inhibit protease activity. The following guide provides a systematic approach to optimize this compound concentration.

Step 1: Start with a Standard Concentration

Begin by using the generally recommended concentration of this compound in your lysis buffer, which is typically between 1-10 µg/mL.[1] For many standard applications, a concentration of 1 µg/mL is sufficient to prevent proteolysis.[1]

Step 2: Assess the Degree of Degradation

Run a Western blot with your sample prepared with the standard this compound concentration. Analyze the blot for signs of protein degradation, such as the appearance of lower molecular weight bands or a smear below the band of interest.[1]

Step 3: Titrate this compound Concentration

If degradation is still apparent, perform a titration experiment to determine the optimal this compound concentration. This involves preparing several aliquots of your lysis buffer with increasing concentrations of this compound.

Experimental Protocol: this compound Titration for Highly Proteolytic Samples

Objective: To determine the minimal effective concentration of this compound required to prevent protein degradation in a highly proteolytic sample.

Materials:

  • Cell or tissue sample

  • Lysis buffer (e.g., RIPA buffer)

  • This compound stock solution (e.g., 1 mg/mL in dH₂O)

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Western blot transfer apparatus and buffers

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Prepare a series of lysis buffers: Create a set of lysis buffers containing a range of this compound concentrations. A suggested range to test is 1 µg/mL, 5 µg/mL, 10 µg/mL, 20 µg/mL, and 50 µg/mL. Also, include a negative control with no this compound.

  • Sample Lysis: Aliquot your cell pellet or tissue homogenate into separate tubes for each this compound concentration. Add the corresponding lysis buffer to each sample.

  • Incubation: Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of each supernatant using a standard protein assay.

  • Sample Preparation for SDS-PAGE: Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.

  • Western Blotting: Load equal amounts of protein for each sample onto an SDS-PAGE gel. Perform electrophoresis, transfer to a membrane, and proceed with standard Western blotting protocols for immunodetection of your target protein.

  • Analysis: Analyze the resulting blot for the presence of your target protein and any degradation products. The optimal this compound concentration will be the lowest concentration that effectively minimizes or eliminates the appearance of degradation bands.

Data Presentation: Titration of this compound Concentration

The following table provides an example of the expected results from a this compound titration experiment. The data illustrates the percentage of intact target protein relative to the control (no this compound) as determined by densitometry of the Western blot bands.

This compound Concentration (µg/mL)Percentage of Intact Target Protein (%)Observations
0 (Control)30Significant degradation bands observed.
165Reduced degradation, but some smaller bands are still present.
585Minor degradation bands visible.
1095Minimal to no degradation bands observed.
2098No observable degradation.
5099No observable degradation.

Frequently Asked Questions (FAQs)

Q1: What is the standard working concentration of this compound in a lysis buffer?

A1: The standard working concentration of this compound is typically in the range of 1-10 µM, which corresponds to approximately 0.5-5 µg/mL.[1] For many routine applications, a final concentration of 1 µg/mL is effective.[1]

Q2: My protein of interest is still degrading even with 10 µg/mL of this compound. What should I do?

A2: If you are still observing degradation at a higher concentration of this compound, consider the following:

  • Use a Protease Inhibitor Cocktail: this compound is a reversible inhibitor of serine and cysteine proteases. Your sample may contain other classes of proteases, such as metalloproteases or aspartic proteases, that are not inhibited by this compound. Using a broad-spectrum protease inhibitor cocktail can provide more comprehensive protection.[2]

  • Work Quickly and at Low Temperatures: Proteolytic activity is temperature-dependent. Always keep your samples on ice or at 4°C during all steps of the protein extraction process to minimize protease activity.

  • Use Fresh Samples: Whenever possible, use freshly prepared lysates. Avoid repeated freeze-thaw cycles, as this can lead to increased protein degradation.[3]

  • Increase this compound Concentration Further: For exceptionally proteolytic samples, you may need to increase the this compound concentration further. You can perform a titration experiment, as described in the troubleshooting guide, to determine the optimal concentration for your specific sample.

Q3: How should I prepare and store my this compound stock solution?

A3: this compound is typically supplied as a powder. To prepare a stock solution, dissolve it in sterile, deionized water to a concentration of 1 mg/mL. Aliquot the stock solution into smaller volumes and store at -20°C. Avoid repeated freeze-thaw cycles of the stock solution.

Q4: Can this compound interfere with any downstream applications?

A4: this compound is generally compatible with most downstream applications, including Western blotting, immunoprecipitation, and enzyme assays. It does not contain EDTA, which can interfere with 2D gel electrophoresis and immobilized metal affinity chromatography (IMAC).[4]

Visualizing Proteolytic Pathways

To understand the importance of inhibiting proteolysis, it is helpful to visualize the cellular machinery responsible for protein degradation. The ubiquitin-proteasome pathway is a major mechanism for targeted protein degradation in eukaryotic cells.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_degradation Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 Ub_Target Ubiquitinated Target Protein E3->Ub_Target Ub chain Target_Protein Target Protein Target_Protein->E3 Proteasome 26S Proteasome Ub_Target->Proteasome Peptides Peptides Proteasome->Peptides Recycled_Ub Recycled Ubiquitin Proteasome->Recycled_Ub Recycled_Ub->Ub

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

References

Leupeptin Technical Support Center: Troubleshooting Inactivation by Aldehyde Group Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for leupeptin, a widely used reversible inhibitor of serine and cysteine proteases. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the inactivation of this compound due to the oxidation of its critical aldehyde group.

Frequently Asked Questions (FAQs)

Q1: My protease inhibition assay is showing reduced or no effect from this compound. What could be the cause?

A1: Reduced or absent inhibitory activity of this compound is frequently due to the inactivation of the molecule. The primary mechanisms are the oxidation of the terminal aldehyde group to a carboxylic acid and racemization of the L-argininal residue.[1][2] The aldehyde is essential for forming a covalent hemiacetal adduct with the active site serine or cysteine of the protease, which is key to its inhibitory function.[3] Oxidation eliminates this ability, and the D-argininal form is completely inactive.[2]

Q2: How can I prevent the inactivation of this compound in my experiments?

A2: Proper storage and handling are crucial.

  • Storage of Lyophilized Powder: Store the lyophilized powder at -20°C and desiccated. In this form, it is stable for up to 24 months.[4]

  • Stock Solutions: Prepare stock solutions in appropriate solvents like water, DMSO, ethanol, or methanol. Aqueous stock solutions (e.g., 10 mM) are stable for about one week at 4°C or for up to six months when aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[2][4][5]

  • Working Solutions: Be aware that at typical working concentrations (1-100 µM), aqueous solutions may only be stable for a few hours.[1][2] It is advisable to prepare working solutions fresh before each experiment or keep them on ice for intermittent use over a few hours.[1]

Q3: Can I visually determine if my this compound has been oxidized?

A3: Visual inspection is not a reliable method to determine the oxidation state of this compound. The oxidized form is structurally very similar and does not produce a noticeable change in the appearance of the solution. Analytical techniques such as mass spectrometry are required to confirm the chemical integrity of the inhibitor.[6]

Q4: Does the oxidized form of this compound have any residual inhibitory activity?

A4: Yes, if the aldehyde group is oxidized to a carboxylate but retains its L-configuration, the resulting compound has some, albeit significantly reduced, inhibitory activity.[2][6] However, for potent and reliable protease inhibition, the presence of the aldehyde group is critical.

Q5: My protein assay results are inconsistent when using this compound. Why is this happening?

A5: The aldehyde group in this compound can act as a reducing agent. This can interfere with protein determination assays that are sensitive to reducing agents, such as the Lowry assay and, to a lesser extent, the Bradford assay.[1][2] Consider this potential interaction when quantifying protein concentrations in samples containing this compound. It may be necessary to use an alternative protein quantification method or run appropriate controls.

Troubleshooting Guide

If you are experiencing issues with this compound's performance, follow this step-by-step troubleshooting guide.

Troubleshooting_Leupeptin_Inactivation start Start: Reduced this compound Activity check_storage 1. Verify Storage Conditions - Lyophilized at -20°C? - Stock solution aliquoted and at -20°C? start->check_storage storage_ok Storage Correct check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No check_solution_prep 2. Review Solution Preparation - Correct solvent used? - Working solution prepared fresh? storage_ok->check_solution_prep discard_this compound Action: Discard old stock. Prepare fresh solution from lyophilized powder. storage_bad->discard_this compound discard_this compound->check_solution_prep prep_ok Preparation Correct check_solution_prep->prep_ok Yes prep_bad Improper Preparation check_solution_prep->prep_bad No check_assay_conditions 3. Examine Assay Conditions - pH of the buffer compatible? - Presence of strong oxidizing agents? prep_ok->check_assay_conditions remake_solution Action: Prepare fresh working solution immediately before use. prep_bad->remake_solution remake_solution->check_assay_conditions assay_ok Conditions Optimal check_assay_conditions->assay_ok Yes assay_bad Suboptimal Conditions check_assay_conditions->assay_bad No verify_concentration 4. Confirm this compound Concentration - Calculation of dilution correct? - Pipetting accurate? assay_ok->verify_concentration adjust_assay Action: Adjust buffer pH. Remove oxidizing agents if possible. assay_bad->adjust_assay adjust_assay->verify_concentration conc_ok Concentration Correct verify_concentration->conc_ok Yes conc_bad Incorrect Concentration verify_concentration->conc_bad No consider_alternative If problem persists, consider analytical verification (e.g., MS) of this compound integrity. conc_ok->consider_alternative recalculate Action: Recalculate and re-prepare the working dilution. conc_bad->recalculate end_point Problem Resolved recalculate->end_point consider_alternative->end_point Leupeptin_MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis prep_sample 1. Dissolve this compound in an appropriate solvent (e.g., water, methanol) desalt 2. (Optional) Desalt sample using a C18 SPE cartridge prep_sample->desalt ms_analysis 3. Infuse sample into an ESI-MS instrument desalt->ms_analysis acquire_spectra 4. Acquire mass spectrum in positive ion mode ms_analysis->acquire_spectra analyze_spectra 5. Analyze the m/z spectrum acquire_spectra->analyze_spectra compare_masses 6. Compare observed m/z with expected masses analyze_spectra->compare_masses Leupeptin_Inactivation_Pathway cluster_active Active this compound cluster_inactive Inactive Form This compound This compound (Ac-Leu-Leu-Arg-CHO) Hemiacetal Covalent Hemiacetal Adduct (Inhibited Complex) This compound->Hemiacetal Forms Oxidized_this compound Leupeptinoic Acid (Ac-Leu-Leu-Arg-COOH) This compound->Oxidized_this compound Oxidation Protease Serine/Cysteine Protease Protease->Hemiacetal No_Inhibition No Stable Complex Formed Protease->No_Inhibition Oxidized_this compound->No_Inhibition Fails to form

References

Why are there multiple peaks for Leupeptin in HPLC?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common issues encountered during the HPLC analysis of Leupeptin, providing troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why am I observing multiple peaks for this compound in my HPLC chromatogram?

The appearance of multiple peaks for a single, pure compound like this compound in an HPLC analysis can be perplexing. The primary reason for this phenomenon is the inherent chemical nature of this compound itself, though issues with the HPLC method or instrumentation can also be contributing factors.

Primary Cause: Chemical Isomerism of this compound

This compound, in an aqueous solution, exists as a mixture of interconverting isomers. This is the most common reason for observing multiple peaks.

  • Tautomeric Forms: The principal cause of multiple peaks is the presence of tautomeric isomers. This compound has a terminal aldehyde group which can exist in equilibrium with a cyclic hemiacetal form. These two forms have different polarities and will, therefore, separate during chromatography, resulting in distinct peaks. It has been noted that this compound can show multiple peaks on HPLC due to the equilibrium among three forms in solution[1]. A study of a this compound reference standard specifically identified two peaks with retention times of 5.203 and 9.255 minutes, attributing them to tautomeric isomers.

  • Hydrated Forms: The aldehyde group of this compound can also become hydrated in aqueous solutions, forming a gem-diol. This hydrated form will have different chromatographic behavior compared to the non-hydrated aldehyde, potentially leading to an additional peak.

Other Potential Causes Related to this compound Formulation:

  • Different Salt Forms: this compound is commercially available in different salt forms, such as hemisulfate and hydrochloride. While all forms are generally effective, slight differences in the sample matrix could potentially influence peak shape and retention.

  • Acetyl and Propionyl Forms: this compound was initially isolated as a mixture of two closely related forms: Acetyl-Leu-Leu-Arg-al and Propionyl-Leu-Leu-Arg-al. While the acetyl form is more commonly used, the presence of the propionyl form as an impurity would result in a separate peak[2].

Secondary Causes: General HPLC Troubleshooting

Beyond the specific chemistry of this compound, a variety of common HPLC issues can lead to peak splitting or the appearance of multiple peaks for any analyte. These should be investigated if the primary causes related to this compound's chemistry are ruled out.

  • Column Issues:

    • Void in the column: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, leading to split peaks.

    • Contamination: Contamination on the column frit or the packing material can lead to distorted peak shapes.

  • Mobile Phase and Sample Mismatch:

    • Solvent incompatibility: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion and splitting. It is always recommended to dissolve the sample in the initial mobile phase if possible.

    • pH effects: The pH of the mobile phase can influence the ionization state of the analyte, and improper pH control can sometimes lead to peak shape issues. For this compound, pH can also influence the equilibrium between its different forms.

  • Injector Problems: Issues with the autosampler or manual injector, such as a partially blocked needle or valve, can lead to improper sample injection and result in split peaks.

  • Large Injection Volume: Injecting too large a volume of sample can overload the column, leading to peak broadening and splitting.

Troubleshooting Guide: Resolving Multiple this compound Peaks

If you are observing multiple peaks for this compound, follow these steps to diagnose and resolve the issue.

Potential Cause Troubleshooting Steps Expected Outcome
Tautomeric Isomers This is an inherent property of this compound in solution. The goal is to achieve consistent and reproducible chromatography of the different forms. Ensure your HPLC method is robust and well-controlled.Consistent peak areas and retention times for the multiple peaks across different runs.
Column Degradation 1. Flush the column: Wash the column with a strong solvent to remove any potential contaminants. 2. Reverse the column: If the manufacturer's instructions permit, reverse the column and flush it to dislodge any particulates on the inlet frit. 3. Replace the guard column: If a guard column is in use, replace it with a new one. 4. Use a new column: If the issue persists, the analytical column may be compromised and should be replaced.A single, sharp peak (if the multiple peaks were due to column issues) or a return to the expected pattern of multiple peaks with good shape.
Mobile Phase/Sample Mismatch 1. Dissolve the sample in the mobile phase: Prepare your this compound standard or sample in the initial mobile phase of your gradient. 2. Reduce injection volume: Try injecting a smaller volume to see if the peak shape improves. 3. Adjust mobile phase pH: Ensure the pH of your mobile phase is stable and appropriate for your column. Small adjustments to the pH may influence the equilibrium of this compound's forms.Improved peak shape and potentially a reduction in peak splitting.
Instrumental Problems 1. Inspect the injector: Check the injector needle and seat for any blockage or damage. 2. Check for leaks: Ensure all fittings are tight and there are no leaks in the system. 3. Purge the pumps: Ensure the pumps are properly purged and delivering a consistent flow.Resolution of the issue if it was related to the HPLC hardware.

Experimental Protocols

Below is a typical reversed-phase HPLC method for the analysis of this compound. Please note that this is an example protocol and may require optimization for your specific instrumentation and application.

Example HPLC Method for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Sample Preparation Dissolve this compound in Mobile Phase A to a final concentration of 1 mg/mL.

Data Presentation

The following table summarizes the retention times observed for a this compound reference standard, illustrating the presence of its tautomeric isomers.

Compound Peak Retention Time (minutes)
This compound Reference Standard15.203
29.255

Data from a study where the HPLC analysis was performed with UV absorption at 206 nm.

Visualizations

The following diagrams illustrate the chemical equilibria of this compound in solution and a general workflow for troubleshooting multiple peaks in HPLC.

Leupeptin_Equilibrium Leupeptin_Aldehyde This compound (Aldehyde Form) Leupeptin_Hemiacetal This compound (Cyclic Hemiacetal) Leupeptin_Aldehyde->Leupeptin_Hemiacetal Tautomerization Leupeptin_Hydrate This compound (Hydrated Form) Leupeptin_Aldehyde->Leupeptin_Hydrate Hydration

Caption: Chemical equilibria of this compound in aqueous solution.

HPLC_Troubleshooting Start Multiple Peaks Observed for this compound Check_Isomers Are multiple peaks expected due to isomers? Start->Check_Isomers Check_Column Investigate Column Health Check_Isomers->Check_Column No Solution_Isomers Optimize for consistent separation of isomers. Check_Isomers->Solution_Isomers Yes Check_Method Review HPLC Method Parameters Check_Column->Check_Method Solution_Column Flush, reverse, or replace column. Check_Column->Solution_Column Check_Instrument Inspect HPLC Instrument Check_Method->Check_Instrument Solution_Method Adjust sample solvent, injection volume, or mobile phase. Check_Method->Solution_Method Solution_Instrument Service injector, check for leaks, purge pumps. Check_Instrument->Solution_Instrument

Caption: Troubleshooting workflow for multiple HPLC peaks.

References

Technical Support Center: Removing Leupeptin from a Sample by Dialysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, protocols, and troubleshooting advice for the effective removal of leupeptin from protein samples using dialysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why would I need to remove it?

A1: this compound is a naturally occurring small peptide that acts as a reversible, competitive inhibitor of several types of proteases, including serine, cysteine, and threonine proteases.[1][2] It is frequently used in cell lysis buffers to prevent the degradation of proteins of interest by endogenous proteases.[1] However, its presence can interfere with downstream applications such as enzymatic assays, protein activity studies, or certain types of chromatography. Therefore, it is often necessary to remove this compound after the initial protein extraction and purification steps.

Q2: How does dialysis work to remove this compound?

A2: Dialysis is a separation technique that relies on the principle of selective diffusion across a semi-permeable membrane.[3][4][5] The sample containing the protein of interest and this compound is placed inside a dialysis bag or cassette made of a material with a specific pore size, known as the Molecular Weight Cut-Off (MWCO). This bag is then submerged in a large volume of buffer (dialysate).[5][6] Due to the concentration gradient, small molecules like this compound can freely pass through the pores of the membrane into the dialysate, while the much larger protein molecules are retained inside the bag.[3][4]

Q3: What is the molecular weight of this compound?

A3: The molar mass of this compound is 426.56 g/mol .[1][7] It is often supplied as a hemisulfate salt, which has a molecular weight of approximately 475.6 g/mol .[8][9][10]

Q4: What MWCO should I choose for my dialysis membrane to remove this compound?

A4: To effectively remove a small molecule like this compound while retaining your protein of interest, you should select a dialysis membrane with an MWCO that is significantly larger than this compound but at least 2-3 times smaller than your protein. For instance, if your protein is 30 kDa, a dialysis membrane with a 10 kDa MWCO would be a suitable choice. For a molecule to diffuse rapidly across a membrane, it typically needs to be at least 20 to 50 times smaller than the membrane's MWCO rating.[3]

Quantitative Data Summary

The following table provides key quantitative data relevant to the removal of this compound by dialysis.

ParameterValueReference
This compound (free base) Molecular Weight426.56 g/mol [1][7]
This compound Hemisulfate Molecular Weight475.6 g/mol [8][9][10]
Recommended Dialysis Membrane MWCO2-10 kDa (protein size dependent)
Recommended Dialysate to Sample Volume Ratio100:1 to 500:1[6][11][12]
Typical this compound Working Concentration1-10 µM (0.5-5 µg/ml)
This compound Solubility in Water50 mg/mL[13][14]

Experimental Protocol: this compound Removal by Dialysis

This protocol outlines the steps for removing this compound from a protein sample.

Materials:

  • Protein sample containing this compound

  • Dialysis tubing or cassette with an appropriate MWCO

  • Dialysis buffer (compatible with the protein of interest)

  • Large beaker or container

  • Magnetic stir plate and stir bar

  • Clips for dialysis tubing (if applicable)

Procedure:

  • Membrane Preparation:

    • Cut the dialysis tubing to the desired length, leaving enough room for the sample and headspace.

    • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve boiling or soaking in buffer to remove preservatives and hydrate the membrane.

  • Sample Loading:

    • Secure one end of the dialysis tubing with a clip.

    • Carefully pipette the protein sample into the open end of the tubing, avoiding the introduction of air bubbles.

    • Leave sufficient headspace (approximately 10-20% of the volume) to allow for potential sample dilution.

    • Secure the second end of the tubing with another clip.

  • Dialysis:

    • Place the sealed dialysis bag into a beaker containing the dialysis buffer. The volume of the buffer should be at least 100 times the sample volume.[11][12]

    • Place the beaker on a magnetic stir plate and add a stir bar. Stir the buffer gently to facilitate diffusion.[12]

    • Conduct the dialysis at a temperature suitable for the stability of your protein, typically 4°C.

  • Buffer Changes:

    • For efficient removal of this compound, perform at least two to three buffer changes.[11]

    • A typical schedule is to dialyze for 2-4 hours, change the buffer, dialyze for another 2-4 hours, change the buffer again, and then dialyze overnight.[5][6]

  • Sample Recovery:

    • After the final dialysis step, carefully remove the dialysis bag from the buffer.

    • Wipe the outside of the bag to remove excess buffer.

    • Open one end of the bag and carefully pipette the sample into a clean microcentrifuge tube.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery prep_membrane Prepare Dialysis Membrane load_sample Load Sample into Tubing/Cassette prep_membrane->load_sample dialysis_step Immerse in Dialysis Buffer (100x-500x Volume) with Stirring load_sample->dialysis_step buffer_change1 Buffer Change 1 (after 2-4 hours) dialysis_step->buffer_change1 buffer_change2 Buffer Change 2 (after 2-4 hours) buffer_change1->buffer_change2 overnight_dialysis Overnight Dialysis buffer_change2->overnight_dialysis recover_sample Recover Purified Protein Sample overnight_dialysis->recover_sample

Caption: Experimental workflow for removing this compound by dialysis.

Troubleshooting Guide

Problem 1: My protein precipitated during dialysis.

  • Possible Cause: A significant change in buffer composition (e.g., pH, ionic strength) can lead to protein aggregation.[15][16] This is especially common when removing salts.

  • Solution:

    • Ensure the pH of the dialysis buffer is not close to the isoelectric point (pI) of your protein.[15]

    • If you are removing salt, consider a stepwise dialysis with gradually decreasing salt concentrations.[17]

    • Ensure your protein concentration is not too high, which can promote aggregation.[15][16] If necessary, dilute the sample before dialysis and concentrate it afterward.

Problem 2: My sample volume increased significantly after dialysis.

  • Possible Cause: This is due to osmosis, where water moves from a region of high concentration (the dilute buffer) to a region of lower concentration (your sample, which may contain other solutes like glycerol or sugars).[17]

  • Solution:

    • If your sample contains high concentrations of solutes like glycerol, perform a stepwise dialysis, gradually decreasing the solute concentration in the dialysis buffer.[17]

Problem 3: I lost a significant amount of my protein.

  • Possible Cause:

    • The MWCO of the dialysis membrane may be too large for your protein, leading to its loss.

    • Your protein may be binding non-specifically to the dialysis membrane, which is more of an issue with dilute protein samples (<0.1 mg/mL).[17]

    • The dialysis bag may have a leak.

  • Solution:

    • Ensure the MWCO is at least half the molecular weight of your protein.[11]

    • For dilute samples, consider adding a carrier protein like BSA to the sample to block non-specific binding sites on the membrane.[17]

    • Always check the integrity of the dialysis bag before and after loading the sample.

Problem 4: this compound was not completely removed.

  • Possible Cause:

    • Insufficient dialysis time or too few buffer changes.

    • The volume of the dialysis buffer was too small.

    • Lack of agitation of the dialysis buffer.

  • Solution:

    • Increase the dialysis time and/or the number of buffer changes.[17]

    • Use a larger volume of dialysis buffer (at least 100-fold the sample volume).[11][12]

    • Ensure the buffer is being gently and continuously stirred during dialysis.[12]

troubleshooting_guide cluster_precipitation Protein Precipitation cluster_volume Volume Increase cluster_loss Protein Loss cluster_incomplete Incomplete Removal start Dialysis Issue? precip_q Protein Precipitated? start->precip_q vol_q Sample Volume Increased? start->vol_q loss_q Significant Protein Loss? start->loss_q incomplete_q This compound Still Present? start->incomplete_q precip_sol Check Buffer pH vs pI Stepwise Salt Removal Dilute Sample precip_q->precip_sol Yes vol_sol Stepwise Dialysis for High Solute Samples vol_q->vol_sol Yes loss_sol Verify MWCO Add Carrier Protein (dilute samples) Check for Leaks loss_q->loss_sol Yes incomplete_sol Increase Dialysis Time More Buffer Changes Increase Buffer Volume Ensure Stirring incomplete_q->incomplete_sol Yes

Caption: Troubleshooting logic for common dialysis issues.

References

Validation & Comparative

A Head-to-Head Battle of Protease Inhibitors: Leupeptin vs. PMSF

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and protein research, safeguarding the integrity of proteins of interest from endogenous proteases is paramount. The moment a cell is lysed, a cascade of proteolytic enzymes is unleashed, threatening to degrade the very molecules under investigation. To counter this, researchers employ a variety of protease inhibitors. Among the most common are Leupeptin and Phenylmethylsulfonyl Fluoride (PMSF). This guide provides an in-depth, objective comparison of the effectiveness of these two widely used inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

At a Glance: Key Differences

FeatureThis compoundPhenylmethylsulfonyl Fluoride (PMSF)
Target Proteases Serine, Cysteine, and Threonine Proteases[1][2]Primarily Serine Proteases[3]
Mechanism of Action Reversible, competitive transition state inhibitor[2]Irreversible, covalent modification of the active site serine[3]
Toxicity Low toxicity[4]Cytotoxic and a neurotoxin[5]
Stability in Aqueous Solution Relatively stable; a 10 mM stock is stable for a week at 4°C and a month at -20°C.[2]Highly unstable, with a half-life of about 35 minutes at pH 8.0.[3]
Solubility Soluble in water, ethanol, acetic acid, and DMF.[2]Insoluble in water; stock solutions are typically made in anhydrous ethanol, isopropanol, or DMSO.[3]
Typical Working Concentration 1-10 µM (0.5-5 µg/ml)[2]0.1-1 mM (17.4-174 µg/ml)[3]

Delving Deeper: A Quantitative Comparison

The true measure of a protease inhibitor's effectiveness lies in its ability to prevent the degradation of target proteins. While direct, head-to-head comparative studies with extensive quantitative data are limited in publicly available literature, we can infer their relative efficacy from their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against various proteases.

Inhibitory Activity: this compound

This compound demonstrates potent, reversible inhibition against a broad spectrum of proteases. Its effectiveness is particularly notable against trypsin-like serine proteases and many cysteine proteases.

Target ProteaseInhibition Constant (Ki) / IC50
Trypsin (bovine)Ki: 3.5 nM[2] / 35 nM[1][6]
Plasmin (human)Ki: 3.4 nM[2] / 3.4 µM[1][6]
Cathepsin B (bovine spleen)Ki: 4.1 nM[2] / 6 nM[1][6]
Calpain (recombinant human)Ki: 72 nM[6]
Kallikrein (porcine)Ki: 19 µM[1]
SARS-CoV-2 MproIC50: 127.2 µM[7]
Human Coronavirus 229EIC50: ~0.8 µM[6] (~0.4 µg/mL)[7]
Inhibitory Activity: PMSF

PMSF acts as an irreversible inhibitor of serine proteases by covalently modifying the serine residue in the active site. While specific Ki values are less commonly reported for irreversible inhibitors in the same manner as for reversible ones, its effectiveness is generally assessed by its concentration-dependent inactivation of target enzymes. In some contexts, an IC50 value has been determined to be approximately 200 µM.[8]

It is important to note that PMSF does not inhibit all serine proteases and its bulky structure can limit its access to the active site of some enzymes.[3]

Mechanism of Action: A Visual Breakdown

To better understand how these inhibitors function at a molecular level, the following diagrams illustrate their mechanisms of action.

Leupeptin_Mechanism cluster_enzyme Protease Active Site Active_Site Serine/Cysteine Residue Enzyme_this compound Reversible Enzyme-Inhibitor Complex This compound This compound (Ac-Leu-Leu-Arg-al) This compound->Active_Site Binds reversibly Substrate Protein Substrate Substrate->Active_Site Competes for binding No_Cleavage Protein Degradation Blocked Enzyme_this compound->No_Cleavage

Caption: Reversible inhibition of proteases by this compound.

PMSF_Mechanism cluster_enzyme Serine Protease Active Site Active_Serine Active Site Serine (-OH group) Covalent_Bond Irreversible Covalent Bond (Sulfonylation) Active_Serine->Covalent_Bond PMSF PMSF PMSF->Active_Serine Reacts with Inactive_Enzyme Inactive Enzyme Covalent_Bond->Inactive_Enzyme

Caption: Irreversible inhibition of serine proteases by PMSF.

Experimental Protocols: Assessing Inhibitor Effectiveness

To quantitatively compare the effectiveness of this compound and PMSF in your specific application, a protease activity assay can be performed. The following is a generalized protocol that can be adapted to your experimental needs.

Protocol: Fluorometric Protease Activity Assay

Objective: To quantify the inhibition of protease activity in a cell lysate by this compound and PMSF.

Materials:

  • Cell lysate containing active proteases

  • This compound stock solution (e.g., 10 mM in water)

  • PMSF stock solution (e.g., 100 mM in isopropanol)

  • Fluorogenic protease substrate (e.g., FITC-casein)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare inhibitor dilutions: Serially dilute the stock solutions of this compound and PMSF in the assay buffer to create a range of concentrations to be tested.

  • Prepare reaction mixtures: In the wells of the 96-well microplate, prepare the following reaction mixtures:

    • Negative Control (No inhibitor): Cell lysate + Assay buffer + Substrate

    • Positive Control (No lysate): Assay buffer + Substrate

    • Test Wells: Cell lysate + Diluted inhibitor (this compound or PMSF) + Substrate

  • Incubation: Incubate the microplate at the optimal temperature for the proteases in your lysate (e.g., 37°C) for a set period (e.g., 60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths appropriate for the fluorogenic substrate.

  • Data Analysis:

    • Subtract the fluorescence of the positive control from all other readings to account for background fluorescence.

    • Calculate the percentage of protease inhibition for each inhibitor concentration relative to the negative control (100% activity).

    • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value for both this compound and PMSF.

Experimental Workflow Diagram

Protease_Inhibition_Assay_Workflow Start Prepare Cell Lysate Inhibitor_Prep Prepare Serial Dilutions of this compound and PMSF Start->Inhibitor_Prep Plate_Setup Set up 96-well Plate: - Negative Control (No Inhibitor) - Positive Control (No Lysate) - Test Wells (Inhibitors) Start->Plate_Setup Inhibitor_Prep->Plate_Setup Add_Substrate Add Fluorogenic Protease Substrate Plate_Setup->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Read_Plate Measure Fluorescence Incubate->Read_Plate Analyze_Data Calculate % Inhibition and Determine IC50 Read_Plate->Analyze_Data End Compare Effectiveness Analyze_Data->End

Caption: Workflow for comparing protease inhibitor effectiveness.

Application in Signaling Pathways

Both this compound and PMSF are commonly used in the preparation of cell lysates for the study of signaling pathways, where the phosphorylation status and abundance of key proteins are critical. Proteolytic degradation can significantly alter the observed results.

NF-κB Signaling Pathway

The NF-κB signaling pathway is crucial for regulating immune responses, inflammation, and cell survival. The degradation of IκBα, which releases NF-κB to translocate to the nucleus, is a key regulatory step. Unwanted proteolysis during sample preparation can interfere with the accurate measurement of these components.

NFkB_Pathway Stimulus Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkBa_p50_p65 IκBα - p50/p65 (Inactive NF-κB) IKK_Complex->IkBa_p50_p65 phosphorylates IκBα p_IkBa Phosphorylated IκBα IkBa_p50_p65->p_IkBa Proteases Endogenous Proteases (Serine/Cysteine) IkBa_p50_p65->Proteases Proteasome Proteasomal Degradation p_IkBa->Proteasome p50_p65 p50/p65 (Active NF-κB) Proteasome->p50_p65 releases Nucleus Nucleus p50_p65->Nucleus translocates to p50_p65->Proteases Gene_Transcription Gene Transcription Nucleus->Gene_Transcription activates

Caption: NF-κB signaling pathway and potential protease targets.
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. The phosphorylation state of proteins like MEK and ERK is a critical indicator of pathway activation. Proteases can degrade these kinases, leading to inaccurate assessments of their activation status.

MAPK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates Proteases Endogenous Proteases (Serine) Raf->Proteases ERK ERK MEK->ERK phosphorylates MEK->Proteases Nucleus Nucleus ERK->Nucleus translocates to ERK->Proteases Transcription_Factors Transcription Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Nucleus->Transcription_Factors phosphorylates

Caption: MAPK/ERK pathway and potential protease targets.

Conclusion and Recommendations

The choice between this compound and PMSF is not always straightforward and depends heavily on the specific experimental context.

Choose this compound when:

  • Your target proteases include both serine and cysteine proteases.

  • You are working with a system that is sensitive to toxicity.

  • Your experimental protocol involves prolonged incubation times in aqueous solutions.

  • You require a reversible inhibitor.

Choose PMSF when:

  • You are primarily concerned with serine protease activity.

  • Cost is a significant consideration.

  • Your experimental workflow is rapid, minimizing the impact of its instability in aqueous solutions.

  • You require an irreversible inhibitor.

For comprehensive protection, especially when the specific proteases present in a sample are unknown, a protease inhibitor cocktail containing a mixture of inhibitors with different specificities, including both this compound and a more stable alternative to PMSF, is often the most effective solution. It is also crucial to always work at low temperatures (e.g., on ice) to reduce protease activity during sample preparation.

Ultimately, the optimal choice of protease inhibitor should be determined empirically for each specific application. The experimental protocol provided in this guide offers a framework for making an informed decision based on quantitative data, ensuring the preservation of your valuable protein samples and the integrity of your research findings.

References

Leupeptin vs. Chymostatin: A Comparative Guide for Protease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in the fields of molecular biology, drug discovery, and diagnostics, the effective inhibition of proteases is paramount to preserving protein integrity and ensuring experimental accuracy. Leupeptin and chymostatin are two widely utilized protease inhibitors of microbial origin. This guide provides a detailed comparison of their inhibitory profiles, supported by experimental data and protocols, to aid in the selection of the most appropriate inhibitor for your specific research needs.

At a Glance: this compound vs. Chymostatin

FeatureThis compoundChymostatin
Primary Target Class Serine and Cysteine ProteasesSerine and Cysteine Proteases
Mechanism of Action Reversible, competitiveReversible, competitive
Key Inhibited Proteases Trypsin, Plasmin, Cathepsin B, CalpainChymotrypsin, Cathepsins, Papain
Notable Non-Inhibited Proteases Chymotrypsin, ThrombinTrypsin, Thrombin, Plasmin

Quantitative Comparison of Inhibitory Activity

The decision between this compound and chymostatin often comes down to the specific proteases you aim to inhibit. The following tables summarize the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) for each inhibitor against a range of common proteases. Lower values indicate greater potency.

Table 1: Inhibitory Constant (Ki) Data

Target ProteaseThis compound (Ki)Chymostatin (Ki)
Cathepsin B4.1 nM[1], 6 nM[2]Inhibits[3]
Cathepsin G-150 nM[4]
Calpain10 nM[2]Inhibits Ca2+-activated proteases[3]
ChymotrypsinNot inhibitory[1]0.4 nM[4], 9.36 nM[5]
Plasmin3.4 µM[1]Not inhibitory[3]
Trypsin3.5 nM[1]Not inhibitory[3]
PapainInhibits[1]ID50 = 7.5 µg/ml[3]
Kallikrein19 µM[2]Not inhibitory[3]
Protein Methylesterase35 nM[6]540 nM[6]

Table 2: 50% Inhibitory Concentration (IC50) Data

Target ProteaseThis compound (IC50)Chymostatin (IC50)
SARS-CoV-2 Mpro127.2 µM[7]-
Human Coronavirus 229E~1 µM[7]-
Chymotrypsin-ID50 = 150 ng/ml[3]

Mechanism of Action

Both this compound and chymostatin are peptide aldehydes that act as reversible, competitive inhibitors. They mimic the natural substrate of the target protease, binding to the active site and preventing the cleavage of the intended protein targets.

This compound's Inhibitory Pathway

This compound primarily targets serine and cysteine proteases. Its argininal residue at the C-terminus is key to its inhibitory activity, forming a covalent hemiacetal adduct with the active site serine or cysteine residue of the protease.

leupeptin_mechanism This compound This compound (Ac-Leu-Leu-Arg-al) Protease Serine/Cysteine Protease (e.g., Trypsin, Cathepsin B) This compound->Protease Binds to active site InactiveComplex Reversible Hemiacetal Adduct (Inactive Enzyme) Protease->InactiveComplex Forms

Caption: this compound's mechanism of action.

Chymostatin's Inhibitory Pathway

Chymostatin also targets serine and cysteine proteases, but with a different specificity profile, most notably its potent inhibition of chymotrypsin. Its C-terminal phenylalaninal residue interacts with the hydrophobic S1 pocket of chymotrypsin-like proteases.

chymostatin_mechanism Chymostatin Chymostatin Protease Serine/Cysteine Protease (e.g., Chymotrypsin, Cathepsin G) Chymostatin->Protease Binds to active site InactiveComplex Reversible Enzyme-Inhibitor Complex (Inactive Enzyme) Protease->InactiveComplex Forms

Caption: Chymostatin's mechanism of action.

Experimental Protocols

To empirically determine the better inhibitor for your specific application, a direct comparison is recommended. Below are detailed protocols for cell lysis and a subsequent fluorometric protease assay to compare the efficacy of this compound and chymostatin.

Cell Lysis for Protease Activity Measurement

This protocol outlines the preparation of a cell lysate, which will serve as the source of protease activity.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer, or a simple buffer like 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100)

  • Cell scraper

  • Microcentrifuge

  • Microcentrifuge tubes

Procedure:

  • Cell Harvesting: Aspirate the culture medium from the cell culture dish. Wash the cells once with ice-cold PBS.

  • Lysis: Add an appropriate volume of ice-cold Lysis Buffer to the dish. For a 10 cm dish, 1 mL is typically sufficient.

  • Scraping: Use a cell scraper to gently scrape the cells off the surface of the dish in the lysis buffer.

  • Incubation: Transfer the cell suspension to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins and proteases, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay. This is crucial for normalizing the protease activity.

Fluorometric Protease Assay for Inhibitor Comparison

This assay uses a generic fluorogenic protease substrate to quantify total protease activity in the cell lysate and assess the inhibitory effects of this compound and chymostatin.

Materials:

  • Cell lysate (from Protocol 1)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Fluorogenic protease substrate (e.g., FITC-casein)

  • This compound stock solution (e.g., 10 mM in water)

  • Chymostatin stock solution (e.g., 10 mM in DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the cell lysate to a working concentration (e.g., 100 µg/mL) in Assay Buffer.

    • Prepare a working solution of the fluorogenic substrate according to the manufacturer's instructions.

    • Prepare serial dilutions of this compound and chymostatin in Assay Buffer.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • No Inhibitor Control: 50 µL of diluted cell lysate + 50 µL of Assay Buffer.

    • This compound Inhibition: 50 µL of diluted cell lysate + 50 µL of each this compound dilution.

    • Chymostatin Inhibition: 50 µL of diluted cell lysate + 50 µL of each chymostatin dilution.

    • Blank: 100 µL of Assay Buffer.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the proteases.

  • Initiate Reaction: Add 100 µL of the fluorogenic substrate working solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 490/525 nm for FITC-casein). Measure the fluorescence intensity every 5 minutes for 30-60 minutes.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Plot the fluorescence intensity versus time for each condition. The initial rate of the reaction (slope of the linear portion of the curve) is proportional to the protease activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "No Inhibitor Control".

    • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value for each inhibitor under your experimental conditions.

experimental_workflow cluster_lysis Cell Lysis cluster_assay Protease Assay Harvest Harvest Cells Lyse Lyse Cells Harvest->Lyse Clarify Clarify Lysate Lyse->Clarify Quantify Quantify Protein Clarify->Quantify Setup Set up Reactions (Lysate +/- Inhibitors) Quantify->Setup Normalized Lysate Preincubate Pre-incubate Setup->Preincubate AddSubstrate Add Fluorogenic Substrate Preincubate->AddSubstrate Measure Measure Fluorescence (Kinetic Read) AddSubstrate->Measure DataAnalysis Data Analysis (% Inhibition, IC50) Measure->DataAnalysis Fluorescence Data

Caption: Workflow for comparing inhibitor efficacy.

Conclusion: Which Inhibitor Should You Choose?

The choice between this compound and chymostatin is highly dependent on the specific proteases present in your experimental system and your research goals.

  • Choose this compound if: Your primary concern is the inhibition of trypsin-like serine proteases and a broad range of cysteine proteases like cathepsins and calpains. It is a good general-purpose inhibitor for preventing protein degradation during cell lysis.

  • Choose Chymostatin if: You need to specifically inhibit chymotrypsin-like serine proteases. A study on protein breakdown in muscle found that chymostatin and this compound had similar effects, but chymostatin also inhibited a chymotrypsin-like protease.[3]

For comprehensive protection against a wide array of proteases, a cocktail of inhibitors, often including both this compound and chymostatin, is frequently the most effective strategy. By understanding the specificities of each inhibitor and, if necessary, performing a direct comparison assay, you can confidently select the optimal tool to safeguard your precious protein samples.

References

Validating Leupeptin's Inhibitory Power: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and drug development professionals engaged in protease research, the effective inhibition of these enzymes is paramount. Leupeptin, a naturally derived peptide aldehyde, is a widely utilized reversible competitive inhibitor of serine and cysteine proteases. This guide provides a comprehensive comparison of this compound's inhibitory activity against other common protease inhibitors, supported by experimental data and detailed protocols for validation assays.

Unveiling this compound's Inhibitory Profile

This compound effectively inhibits a range of proteases by forming a hemiacetal adduct with the active site serine or cysteine residue. Its efficacy varies across different protease families and individual enzymes. The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against several common proteases.

Target ProteaseThis compound KiCitation
Cathepsin B6 nM[1]
Calpain10 nM[1]
Trypsin35 nM[1]
Plasmin3.4 µM[1]
Kallikrein19 µM[1]
Target ProteaseThis compound IC50Citation
Mpro (SARS-CoV-2)127.2 µM[2]
Human Coronavirus 229E~1 µM[2]
Cathepsin B0.039 µM[3]
Thrombin1.8 µM[3]
Plasmin2.2 µM[3]

This compound in Action: A Comparative Look

To provide a clearer picture of this compound's performance, this section compares its inhibitory activity with other widely used protease inhibitors. It is important to note that direct comparisons of IC50 and Ki values across different studies can be challenging due to variations in experimental conditions. However, the data presented below offers valuable insights into the relative potency and selectivity of these inhibitors.

Serine Protease Inhibition: this compound vs. Aprotinin and PMSF
Cysteine Protease Inhibition: this compound vs. E-64

Both this compound and E-64 are effective inhibitors of cysteine proteases. This compound's inhibition is reversible, whereas E-64 is an irreversible inhibitor.[4] This distinction is critical depending on the experimental goals. For instance, in studies where the restoration of protease activity is desired, a reversible inhibitor like this compound would be preferable.

InhibitorTarget ProteaseIC50Citation
This compoundCathepsin B0.039 µM[3]
E-64Papain24.7 ± 1.8 nM (intact substrate)[5]

Experimental Validation of this compound's Activity

A common method to validate the inhibitory activity of this compound is through a fluorometric protease assay using a generic substrate like fluorescein isothiocyanate (FITC)-labeled casein.

Experimental Workflow: Fluorometric Protease Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Assay Buffer, this compound dilutions, Protease solution, FITC-Casein) plate Plate Setup (Control, this compound + Protease, Protease only) reagents->plate incubation Incubate at 37°C plate->incubation measurement Measure Fluorescence (Ex/Em = 490/525 nm) incubation->measurement data Calculate % Inhibition measurement->data ic50 Determine IC50 Value data->ic50

Caption: Workflow for a fluorometric protease inhibition assay.

Detailed Protocol: Fluorometric Protease Assay

This protocol is adapted from commercially available protease assay kits and provides a general framework for assessing this compound's inhibitory activity.

Materials:

  • 96-well black microplate

  • Microplate reader capable of measuring fluorescence (Excitation/Emission ~490/525 nm)

  • This compound

  • Target protease (e.g., Trypsin)

  • FITC-Casein substrate

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in deionized water.

    • Create a series of dilutions of this compound in Assay Buffer to determine the IC50 value.

    • Prepare a working solution of the target protease in Assay Buffer.

    • Prepare a working solution of FITC-Casein in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Add Assay Buffer only.

    • Control (100% activity): Add the protease solution and Assay Buffer.

    • Inhibitor wells: Add the protease solution and the different dilutions of this compound.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add the FITC-Casein substrate solution to all wells to start the reaction.

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes, or as an endpoint reading after a fixed incubation time at 37°C.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (100% activity) well.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

This compound's Impact on Cellular Signaling Pathways

Proteases play crucial roles in a multitude of cellular signaling pathways. By inhibiting specific proteases, this compound can modulate these pathways, making it a valuable tool for studying cellular processes like apoptosis.

Caspase-Mediated Apoptosis

Caspases, a family of cysteine proteases, are central to the execution of apoptosis. This compound can inhibit certain caspases, thereby interfering with the apoptotic cascade.

caspase_pathway Apoptotic Stimulus Apoptotic Stimulus Initiator Caspases Initiator Caspases Apoptotic Stimulus->Initiator Caspases Initiator Caspases\n(e.g., Caspase-8, -9) Initiator Caspases (e.g., Caspase-8, -9) Executioner Caspases\n(e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Substrate Cleavage Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis This compound This compound Executioner Caspases Executioner Caspases This compound->Executioner Caspases Inhibits Initiator Caspases->Executioner Caspases Executioner Caspases->Substrate Cleavage

Caption: this compound's inhibition of executioner caspases in apoptosis.

Calpain-Mediated Cell Death

Calpains are calcium-activated neutral cysteine proteases involved in both apoptosis and necrosis. This compound is a known inhibitor of calpain activity.

calpain_pathway Increased Intracellular Ca2+ Increased Intracellular Ca2+ Calpain Activation Calpain Activation Increased Intracellular Ca2+->Calpain Activation Cytoskeletal & Protein Degradation Cytoskeletal & Protein Degradation Calpain Activation->Cytoskeletal & Protein Degradation Cell Death Cell Death Cytoskeletal & Protein Degradation->Cell Death This compound This compound This compound->Calpain Activation Inhibits

Caption: this compound's role in blocking calpain-mediated cell death.

Cathepsin B Signaling

Cathepsin B is a lysosomal cysteine protease that, when released into the cytoplasm, can initiate a cascade of events leading to inflammation and apoptosis. This compound is a potent inhibitor of cathepsin B.

cathepsin_b_pathway Lysosomal Leakage Lysosomal Leakage Cytosolic Cathepsin B Cytosolic Cathepsin B Lysosomal Leakage->Cytosolic Cathepsin B Activation of Inflammasome Activation of Inflammasome Cytosolic Cathepsin B->Activation of Inflammasome Apoptosis Induction Apoptosis Induction Cytosolic Cathepsin B->Apoptosis Induction Inflammation & Cell Death Inflammation & Cell Death Activation of Inflammasome->Inflammation & Cell Death Apoptosis Induction->Inflammation & Cell Death This compound This compound This compound->Cytosolic Cathepsin B Inhibits

Caption: Inhibition of cytosolic cathepsin B activity by this compound.

Conclusion

This compound is a versatile and potent inhibitor of a broad range of serine and cysteine proteases. Its reversible mode of action and well-characterized inhibitory profile make it an indispensable tool in protease research. The provided experimental protocols and comparative data will aid researchers in effectively validating its activity and selecting the most appropriate inhibitor for their specific experimental needs. Understanding the impact of this compound on key signaling pathways further enhances its utility in dissecting complex cellular processes.

References

Unveiling Synergies: A Comparative Guide to Leupeptin in Combination with Other Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the interplay between different protease inhibitors is crucial for designing effective therapeutic strategies and research tools. Leupeptin, a reversible inhibitor of serine and cysteine proteases, has been a cornerstone of protease research for decades. This guide provides an objective comparison of this compound's performance when used synergistically with other protease inhibitors, supported by available experimental data and detailed protocols.

This document synthesizes findings on the synergistic potential of this compound, offering insights into its combined effects and providing generalized experimental workflows for assessing such interactions. While direct quantitative data on this compound's synergistic effects remains limited in publicly available literature, this guide leverages existing studies to provide a framework for future research.

I. Quantitative Data on Synergistic Effects

Evidence for the synergistic action of this compound with other protease inhibitors is emerging, suggesting that combination therapies may be more effective than single-agent treatments. One study investigated the combined effect of this compound and Pepstatin A on collagen production in embryonic chick tendon fibroblasts.

TreatmentConcentration% of Total Protein Synthesis Devoted to Collagen (Mean ± SD)
Control-19.0 ± 1.4
This compound50 µg/mlSlightly decreased from control
Pepstatin A60 µg/mlSlightly decreased from control
This compound + Pepstatin A50 µg/ml + 60 µg/ml10.9 ± 1.4

Data summarized from an-e-Baba et al., Archives of Biochemistry and Biophysics, 1984.[1]

The data indicates that while this compound and Pepstatin A alone only slightly affect collagen synthesis, their combination leads to a significant reduction.[1] This suggests a synergistic or additive effect of inhibiting both cysteine/serine proteases (targeted by this compound) and aspartic proteases (targeted by Pepstatin A) in the regulation of collagen production.

II. Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are the experimental protocols derived from the cited literature.

A. Protocol for Assessing the Combined Effect of this compound and Pepstatin A on Collagen Production

This protocol is based on the study by an-e-Baba et al. (1984)[1].

1. Cell Culture:

  • Freshly isolate embryonic chick tendon cells.
  • Maintain the cells in a suspension culture.

2. Inhibitor Treatment:

  • Prepare stock solutions of this compound (specific for certain cysteine and serine proteases) and Pepstatin A (specific for aspartic proteases).
  • Treat the cell suspensions with:
  • This compound alone (50 µg/ml).
  • Pepstatin A alone (60 µg/ml).
  • A combination of this compound (50 µg/ml) and Pepstatin A (60 µg/ml).
  • A vehicle control.

3. Metabolic Labeling:

  • Add [14C]proline to the cell cultures to label newly synthesized proteins, including collagen.

4. Measurement of Collagen Synthesis:

  • After an appropriate incubation period, harvest the cells.
  • Determine the incorporation of [14C]proline into collagenase-digestible peptides.
  • Calculate the percentage of protein synthesis devoted to collagen relative to total protein synthesis.

5. Assessment of Secretion and Degradation:

  • Measure the secretion of newly synthesized collagen into the culture medium.
  • Assess the basal intracellular degradation of newly synthesized, [14C]proline-labeled collagen.

B. Generalized Protocol for Assessing Synergistic Cytotoxicity of this compound with a Proteasome Inhibitor (e.g., Bortezomib)

This generalized protocol is based on methodologies reported in studies on synergistic effects of proteasome inhibitors with other compounds.

1. Cell Culture:

  • Culture a relevant cancer cell line (e.g., multiple myeloma cell lines like MM.1S, U266, or RPMI-8226) in appropriate media and conditions.[2]

2. Determination of IC50 Values:

  • Determine the half-maximal inhibitory concentration (IC50) for this compound and the proteasome inhibitor (e.g., Bortezomib) individually by treating cells with a range of concentrations for a defined period (e.g., 24, 48, 72 hours).
  • Assess cell viability using an MTT assay or similar method.

3. Combination Treatment:

  • Treat cells with a matrix of concentrations of this compound and the proteasome inhibitor, both alone and in combination. Concentrations should be chosen around the IC50 values of each drug.

4. Assessment of Cell Viability and Apoptosis:

  • Cell Viability: Use the MTT assay to determine the percentage of viable cells after treatment.
  • Apoptosis: Quantify apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3 activity.[3]

5. Data Analysis for Synergy:

  • Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[2]

III. Visualizing Workflows and Pathways

Diagrams can clarify complex experimental processes and biological mechanisms. The following visualizations are provided in the DOT language for use with Graphviz.

G Experimental Workflow for Synergy Assessment cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_assay 3. Assay cluster_analysis 4. Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) ic50_determination Determine IC50 (this compound & Inhibitor B) cell_culture->ic50_determination single_agent_L This compound Alone single_agent_B Inhibitor B Alone combination This compound + Inhibitor B (Dose Matrix) control Vehicle Control viability_assay Cell Viability Assay (e.g., MTT) single_agent_L->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) single_agent_L->apoptosis_assay single_agent_B->viability_assay single_agent_B->apoptosis_assay combination->viability_assay combination->apoptosis_assay control->viability_assay control->apoptosis_assay ci_calculation Calculate Combination Index (CI) viability_assay->ci_calculation apoptosis_assay->ci_calculation synergy_determination Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) ci_calculation->synergy_determination

Caption: Workflow for assessing synergistic effects of this compound.

G Hypothetical Signaling Pathway for Synergy cluster_inhibitors Inhibitors cluster_pathways Cellular Protein Degradation Pathways cluster_effects Cellular Effects This compound This compound lysosome Lysosomal Pathway (Cathepsins, Calpains) This compound->lysosome Inhibits inhibitor_B Proteasome Inhibitor (e.g., Bortezomib) proteasome Ubiquitin-Proteasome Pathway inhibitor_B->proteasome Inhibits protein_accumulation Accumulation of Damaged/Misfolded Proteins lysosome->protein_accumulation Degrades Proteins proteasome->protein_accumulation Degrades Proteins er_stress ER Stress protein_accumulation->er_stress apoptosis Apoptosis er_stress->apoptosis

References

Unlocking Precision in Protease Inhibition: The Advantages of Synthetic Leupeptin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for highly selective and potent protease inhibitors is paramount. While the naturally occurring protease inhibitor Leupeptin has long been a valuable tool, its broad specificity can be a limitation. The advent of synthetic this compound analogues has opened new avenues for targeted research, offering significant advantages in terms of selectivity, potency, and versatility. This guide provides an objective comparison of synthetic this compound analogues with their natural counterpart, supported by experimental data, detailed protocols, and visualizations to aid in understanding their value in modern research.

Natural this compound, an acetylated tripeptide aldehyde (Ac-Leu-Leu-Arg-CHO), is a reversible competitive inhibitor of a wide range of serine, cysteine, and threonine proteases.[1][2] Its mechanism of action involves the formation of a covalent hemiacetal adduct between its C-terminal aldehyde group and the active site serine or cysteine of the protease.[3] While effective as a general protease inhibitor in applications like cell lysis to prevent protein degradation, its lack of specificity can be a drawback in studies requiring the targeted inhibition of a single protease or a specific protease family.[4][5]

Synthetic chemistry has enabled the rational design of this compound analogues with tailored properties. By modifying the N-terminal protecting group, the peptide sequence (P2 and P3 positions), and the C-terminal aldehyde, researchers have developed analogues with dramatically improved selectivity and potency for specific proteases.[6][7]

Enhanced Selectivity and Potency: A Data-Driven Comparison

The primary advantage of synthetic this compound analogues lies in their enhanced selectivity and, in some cases, increased potency against specific proteases. Modifications to the peptide backbone and terminal groups can fine-tune the inhibitor's interaction with the enzyme's active site.

For instance, substituting the P2 and P3 leucine residues with other amino acids can significantly alter the inhibitory profile. One study found that analogues containing an L-phenylalanyl-L-leucyl or an L-leucyl-L-valyl unit in the P2 and P3 positions showed a strong preference for inhibiting plasmin.[1] Similarly, replacing the C-terminal argininal with lysinal has been shown to produce analogues with fair selectivity for cathepsin B.

Furthermore, modifications to the N-terminal acetyl group can lead to analogues with significantly increased potency. For example, a benzyloxycarbonyl-L-pyroglutamyl-L-leucyl-L-argininal analogue was found to be 10 times more inhibitory to trypsin and plasmin than natural this compound, while a DL-2-pipecolyl-L-leucyl-L-argininal analogue was 25 times more potent against kallikrein.

Below are tables summarizing the inhibitory activities of natural this compound and several synthetic analogues against a panel of proteases, demonstrating the potential for engineering highly specific inhibitors.

InhibitorTarget ProteaseInhibition Constant (Ki)
Natural this compound Trypsin3.5 nM[1]
Plasmin3.4 nM[1]
Cathepsin B4.1 nM[1]
Kallikrein-
Synthetic Analogues
Z-Leu-Leu-Arg-CHOTrypsin> this compound[6]
Plasmin> this compound[6]
Z-Leu-Leu-Lys-CHOTrypsinLess effective than Z-Leu-Leu-Arg-CHO[6]
PlasminLess effective than Z-Leu-Leu-Arg-CHO[6]
Z-Leu-Leu-Orn-CHOKallikreinSignificant inhibition[6]
Z-pGlu-Leu-Arg-CHOTrypsin10x > this compound
Plasmin10x > this compound
DL-2-pipecolyl-Leu-Arg-CHOKallikrein25x > this compound
Ac-Leu-Val-Lys-CHOCathepsin BIC50 = 4 nM[7]
Ac-Phe-Val-Arg-CHOCathepsin BIC50 = 0.039 µM[7]
ThrombinIC50 = 1.8 µM[7]
PlasminIC50 = 2.2 µM[7]

Z = benzyloxycarbonyl, Ac = acetyl, pGlu = pyroglutamyl, Orn = ornithinal

Streamlined Synthesis and Functionalization

Another significant advantage of certain synthetic this compound analogues is the simplification of their synthesis. The C-terminal aldehyde of natural this compound presents a synthetic challenge.[3] However, studies have shown that analogues with a C-terminal carboxyl group (the oxidized form) retain inhibitory activity, albeit at a lower level than the aldehyde. These carboxylate analogues can be readily prepared using standard solid-phase peptide synthesis (SPPS), a straightforward and high-yielding method.[3]

Furthermore, the N-terminus of synthetic analogues can be modified to include functional groups for conjugation. For example, replacing the N-terminal acetyl group with a 6-aminohexanoyl (Ahx) group provides a handle for attaching the inhibitor to nanoparticles, beads, or other molecules for various applications, while still retaining inhibitory activity.

Experimental Protocols

Synthesis of a this compound Analogue (e.g., Ahx-Phe-Leu-Arg-COOH) via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general method for synthesizing a this compound analogue with a C-terminal carboxyl group and an N-terminal handle for conjugation.

  • Resin Preparation: Start with a pre-loaded Wang resin with the C-terminal amino acid (e.g., Fmoc-Arg(Pbf)-Wang resin).

  • Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Treat with 20% piperidine in DMF to remove the Fmoc protecting group from the arginine. Wash the resin with DMF.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Leu-OH), a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF. Add this solution to the resin and agitate to couple the leucine to the arginine. Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence (e.g., Fmoc-Phe-OH and Fmoc-Ahx-OH).

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water) to cleave the peptide from the resin and remove the side-chain protecting groups (e.g., Pbf from arginine).

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and dissolve it in a suitable solvent. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

In Vitro Protease Inhibition Assay (Spectrophotometric)

This protocol outlines a general method for determining the inhibitory activity of a synthetic this compound analogue against a target protease.

  • Reagent Preparation:

    • Prepare a stock solution of the synthetic this compound analogue in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of the target protease (e.g., trypsin) in an appropriate buffer.

    • Prepare a stock solution of a chromogenic substrate for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) in the same buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed concentration of the protease to each well.

    • Add serial dilutions of the synthetic this compound analogue to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature (e.g., 15 minutes at 37°C).

  • Initiate Reaction: Add the chromogenic substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance of each well at a specific wavelength (e.g., 405 nm for the p-nitroaniline product) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

    • If determining the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten kinetics and Dixon plots).

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The enhanced selectivity of synthetic this compound analogues is particularly valuable in the study of complex cellular signaling pathways where multiple proteases may be active. For example, in the study of apoptosis, caspases (a family of cysteine proteases) play a central role. A highly selective inhibitor for a specific caspase can help to elucidate its precise role in the apoptotic cascade.

Below are diagrams created using Graphviz to illustrate a simplified signaling pathway and a typical experimental workflow for the development and testing of synthetic this compound analogues.

Signaling_Pathway cluster_0 Apoptotic Stimulus cluster_1 Caspase Cascade cluster_2 Inhibitor Action Stimulus Stimulus Procaspase-8 Procaspase-8 Stimulus->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleavage Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Substrates Substrates Caspase-3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Synthetic_Analogue Selective Caspase-8 Inhibitor Synthetic_Analogue->Caspase-8 Inhibition

A simplified diagram of the extrinsic apoptosis pathway. A selective synthetic this compound analogue targeting Caspase-8 can be used to dissect its specific role in the cascade.

Experimental_Workflow Start Analogue Design SPPS Solid-Phase Peptide Synthesis Start->SPPS Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Screening In Vitro Protease Screening Characterization->Screening Active Potent & Selective Analogue Identified Screening->Active Yes Inactive Further Optimization Required Screening->Inactive No Cell_Assays Cell-Based Assays Active->Cell_Assays Inactive->Start End Lead Compound Cell_Assays->End

A typical workflow for the design, synthesis, and screening of novel synthetic this compound analogues.

Conclusion

Synthetic this compound analogues represent a powerful evolution from their natural precursor. The ability to fine-tune their structure allows for the development of highly selective and potent inhibitors for specific proteases. This enhanced specificity is crucial for dissecting the roles of individual proteases in complex biological processes and for developing targeted therapeutics. The relative ease of synthesis and the potential for functionalization further expand the utility of these analogues in a wide range of research and drug development applications. As our understanding of the proteome continues to grow, the rational design of synthetic protease inhibitors like this compound analogues will undoubtedly play an increasingly important role in advancing biomedical science.

References

The Precision of One vs. the Power of Many: A Guide to Leupeptin and Complete Protease Inhibitor Cocktails

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the critical task of preserving protein integrity, the choice between a targeted protease inhibitor like Leupeptin and a broad-spectrum cocktail is a pivotal decision. This guide provides a detailed comparison to inform the selection process, supported by experimental context and clear visualizations of the underlying biochemical pathways.

The fundamental difference lies in the scope of protection. This compound, a reversible competitive inhibitor, specifically targets serine and cysteine proteases. In contrast, a complete protease inhibitor cocktail is a multi-pronged defense, formulated to neutralize a wide array of proteases including serine, cysteine, aspartic, and metalloproteases. The decision to employ one over the other hinges on the specific experimental goals, the nature of the sample, and a deep understanding of the potential proteolytic threats to the protein of interest.

At a Glance: this compound vs. Complete Protease Inhibitor Cocktail

FeatureThis compoundComplete Protease Inhibitor Cocktail
Primary Function Reversible, competitive inhibitor of serine and cysteine proteases.Broad-spectrum inhibition of serine, cysteine, aspartic, and metalloproteases.
Target Proteases Trypsin, Plasmin, Kallikrein, Papain, Cathepsins (B, H, L), Calpain.[1]A wide range of proteases from multiple classes. Composition can vary but often includes inhibitors like AEBSF, Aprotinin, Bestatin, E-64, this compound, and Pepstatin A.[2][3]
Common Use Cases - When the primary threat is from known serine or cysteine proteases. - In studies focused on the activity of a specific protease that is inhibited by this compound. - To prevent degradation of specific proteins by enzymes like calpain.- Lysates from cells or tissues where the full spectrum of proteases is unknown. - General protein extraction and purification to ensure maximum protection. - When working with complex biological samples.
Mechanism of Action The aldehyde group of this compound forms a covalent hemiacetal adduct with the serine hydroxyl group in the active site of the protease.[4]A mixture of inhibitors with different mechanisms, including reversible and irreversible binding to protease active sites.
Considerations - Does not inhibit aspartic or metalloproteases. - May not be sufficient for complete protection in complex lysates.- Can be more expensive than single inhibitors. - The presence of EDTA in some cocktails can interfere with downstream applications like 2D gel electrophoresis and immobilized metal affinity chromatography (IMAC).[5][6]

When to Choose this compound: A Focus on Specific Threats

The strategic use of this compound alone is warranted in scenarios where the proteolytic threat is well-defined. A prime example is in the study of neuronal processes where calpains, a family of calcium-dependent cysteine proteases, play a significant role.

Experimental Example: Inhibition of Calpain in Neuronal Cultures

In studies of neurodegenerative diseases, inappropriate calpain activation is a key event leading to neuronal damage.[7][8] Researchers may choose to use this compound specifically to dissect the role of calpain in a particular pathway without confounding effects from inhibiting other proteases.

Objective: To assess the protective effect of this compound on motoneurons undergoing excitotoxicity by inhibiting calpain activity.

Hypothetical Results: A western blot analysis of neuronal lysates treated with an excitotoxic agent would show specific cleavage of a known calpain substrate. In lysates co-treated with this compound, this cleavage would be significantly reduced, demonstrating this compound's efficacy in protecting the substrate from calpain-mediated degradation. A complete cocktail would also likely show this protection, but the specific contribution of calpain would be less clear.

The Rationale for Complete Protease Inhibitor Cocktails

For most routine protein extraction and purification tasks from cellular or tissue lysates, a complete protease inhibitor cocktail is the recommended choice.[2][7] Upon cell lysis, the compartmentalization of cellular components is lost, leading to the release of a diverse array of proteases from organelles like lysosomes.[2] In such a complex and unpredictable enzymatic environment, the broad-spectrum protection offered by a cocktail is invaluable for preserving the yield and integrity of the target protein.[2][3]

Experimental Protocols

Protocol 1: General Protein Extraction from Cultured Mammalian Cells

This protocol outlines a standard procedure for lysing cultured cells and protecting the resulting protein lysate from degradation.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer). Immediately before use, add either a complete protease inhibitor cocktail (following the manufacturer's recommended concentration) or this compound to a final concentration of 1-10 µg/mL.

  • Cell Lysis: Add the prepared lysis buffer to the cell pellet.

  • Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA or Bradford).

  • Storage: Store the protein lysate at -80°C for future use.

Protocol 2: Targeted Inhibition of Calpain Activity in Neuronal Lysates

This protocol is designed for experiments where the specific inhibition of calpain is desired.

  • Sample Preparation: Prepare neuronal cell or tissue lysates in a buffer that maintains calpain activity (e.g., a buffer containing a physiological concentration of calcium).

  • Inhibitor Addition: Divide the lysate into two aliquots. To one, add this compound to a final concentration of 50-100 µM. To the other, add a vehicle control.

  • Incubation: Incubate both samples under conditions that promote calpain activity (e.g., 37°C for a defined period).

  • Analysis: Analyze the samples by western blot for the cleavage of a specific calpain substrate. A reduction in the cleavage product in the this compound-treated sample indicates successful inhibition.

Visualizing the Pathways

To better understand the context in which these inhibitors function, it is helpful to visualize the relevant signaling pathways.

Calpain_Activation_Pathway Calpain Activation and Substrate Cleavage Ca_influx ↑ Intracellular Ca2+ Calpain_inactive Inactive Calpain Ca_influx->Calpain_inactive activates Calpain_active Active Calpain Calpain_inactive->Calpain_active Substrate Cytoskeletal Proteins (e.g., Spectrin, Tau) Calpain_active->Substrate cleaves This compound This compound This compound->Calpain_active inhibits Cleaved_Substrate Cleaved Fragments Substrate->Cleaved_Substrate Degradation Cellular Dysfunction Cleaved_Substrate->Degradation

Caption: Calpain activation by calcium and its inhibition by this compound.

Apoptosis_Caspase_Cascade Simplified Apoptotic Caspase Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas) Procaspase8 Pro-caspase-8 Death_Receptor->Procaspase8 activates Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 activates Caspase9 Active Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 activates Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis Cocktail Complete Protease Inhibitor Cocktail Cocktail->Caspase8 Cocktail->Caspase9 Cocktail->Caspase3

References

The Researcher's Dilemma: Balancing Cost and Efficacy in Protease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of molecular biology and drug discovery, safeguarding proteins from degradation is paramount. Proteases, ubiquitous enzymes that cleave peptide bonds, pose a constant threat to protein integrity during experimental procedures. Consequently, the use of protease inhibitors is a standard and critical step in many protocols. However, with a variety of inhibitors available, researchers often face a choice between broad-spectrum cocktails and more targeted, individual inhibitors, with significant cost implications. This guide provides a comparative analysis of the cost-effectiveness of Leupeptin, a widely used serine and cysteine protease inhibitor, against other common inhibitors and commercially available cocktails, supported by experimental data and protocols.

Individual Inhibitors: A Targeted and Economical Approach

For researchers on a budget or those needing to inhibit a specific class of proteases, purchasing individual inhibitors can be a more economical choice than using pre-made cocktails. Here, we compare this compound with two other commonly used inhibitors: Aprotinin and AEBSF.

This compound , a reversible inhibitor of serine and cysteine proteases, is a popular choice due to its broad inhibitory spectrum.[1][2][3] It is effective against enzymes like trypsin, plasmin, kallikrein, papain, and cathepsin B.[1][4] A typical working concentration for this compound ranges from 1 to 10 µM.[3][5]

Aprotinin , a polypeptide, is a potent reversible inhibitor of serine proteases, including trypsin, chymotrypsin, plasmin, and kallikrein.[6][7] Its mechanism involves forming a stable complex with the protease.[8][9]

AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) is an irreversible inhibitor of serine proteases such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin.[10][11][12] It is considered a less toxic alternative to PMSF.[10][11]

The following table summarizes the approximate costs and key characteristics of these individual inhibitors. Prices are based on publicly available information from various suppliers and may vary.

InhibitorTarget ProteasesTypical Working ConcentrationEstimated Price (per 10 mg)
This compound HemisulfateSerine and Cysteine Proteases1-10 µM$30 - $65[13]
AprotininSerine ProteasesEquimolar with protease$150 - $170[6][14][15]
AEBSF HClSerine Proteases0.1-1.0 mM$35 - $95[10][11]

Protease Inhibitor Cocktails: Broad-Spectrum Protection at a Premium

For experiments where the specific proteases are unknown or when a wide range of protection is desired, pre-made protease inhibitor cocktails offer a convenient solution. These cocktails typically contain a mixture of inhibitors targeting various protease classes. However, this convenience comes at a higher cost compared to purchasing individual inhibitors.

Several commercially available cocktails include a combination of inhibitors like AEBSF, Aprotinin, Bestatin, E-64, this compound, and Pepstatin A, providing broad-spectrum inhibition of serine, cysteine, acid proteases, and aminopeptidases.[16]

ProductVolumeEstimated Price
Protease Inhibitor Cocktail (General Use)1 mL (for 100 mL lysate)~$112[16]
Thermo Scientific™ Protease Inhibitor Cocktails2 mL~$817[17]
Halt™ Protease Inhibitor Cocktail (100X)5 mLPrice not readily available[18]

Experimental Data: Gauging Inhibitor Potency

The effectiveness of an inhibitor is quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates greater potency.

InhibitorTarget EnzymeKi Value
This compoundCathepsin B6 nM[1]
This compoundCalpain10 nM[1]
This compoundTrypsin35 nM[1]
This compoundPlasmin3.4 µM[1]
This compoundKallikrein19 µM[1]
AprotininHuman Plasma Kallikrein3 x 10⁻⁸ M[6]
AprotininPorcine Pancreas Kallikrein1 x 10⁻⁹ M[6]
AprotininTrypsin2.8 x 10⁻¹¹ M[6]
AprotininChymotrypsin9 x 10⁻⁹ M[6]
AprotininPlasmin1 nM[6]

Experimental Protocols

A fundamental method to assess the efficacy of a protease inhibitor is through a protease inhibition assay. The following is a generalized protocol that can be adapted for specific proteases and substrates.

Objective: To determine the inhibitory effect of this compound on trypsin activity.

Materials:

  • Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)

  • This compound stock solution (e.g., 1 mM in water)

  • Substrate solution (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BApNA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.2, 20 mM CaCl2)

  • Spectrophotometer or plate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired final concentrations.

  • In a 96-well plate or microcentrifuge tubes, set up the following reactions:

    • Blank: Assay buffer and substrate solution.

    • Control (Uninhibited): Trypsin solution, assay buffer, and substrate solution.

    • Test (Inhibited): Trypsin solution, this compound dilution, and substrate solution.

  • Pre-incubate the enzyme with the inhibitor (or buffer for the control) for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the substrate solution to all wells.

  • Monitor the change in absorbance at 405-410 nm over time. The rate of increase in absorbance is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each this compound concentration compared to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Mechanisms of Inhibition

The following diagrams illustrate the general mechanisms of action for serine and cysteine protease inhibitors like this compound.

Protease_Inhibition_Workflow Experimental Workflow for Protease Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Dilutions Preincubation Pre-incubate Enzyme and Inhibitor Inhibitor->Preincubation Enzyme Prepare Enzyme Solution Enzyme->Preincubation Substrate Prepare Substrate Solution Reaction Initiate Reaction with Substrate Substrate->Reaction Preincubation->Reaction Measurement Measure Absorbance Change Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot Inhibition Curve Calculation->Plotting IC50 Determine IC50 Plotting->IC50

Caption: A generalized workflow for determining the IC50 of a protease inhibitor.

Serine_Protease_Inhibition Mechanism of Reversible Serine Protease Inhibition Enzyme Serine Protease (Active Site) Complex Enzyme-Inhibitor Complex (Hemiacetal) Enzyme->Complex Binding Inhibitor This compound (Aldehyde Group) Inhibitor->Complex Complex->Enzyme Complex->Inhibitor Inactive_Enzyme Inactive Enzyme Complex->Inactive_Enzyme Reversible Covalent Bond Inactive_Enzyme->Complex Dissociation

Caption: Reversible inhibition of a serine protease by this compound.

Conclusion

The choice between individual protease inhibitors and pre-made cocktails is a nuanced one, dependent on the specific experimental needs and budget constraints. For well-defined systems where the target proteases are known, individual inhibitors like this compound offer a highly cost-effective solution. This compound's broad reactivity against both serine and cysteine proteases makes it a versatile and economical choice. In contrast, while more expensive, protease inhibitor cocktails provide a convenient, broad-spectrum protection that is ideal for complex biological samples or when the proteolytic landscape is unknown. Ultimately, a careful consideration of the experimental goals, the nature of the sample, and the potential proteases involved will guide the researcher to the most cost-effective and scientifically sound choice for preserving protein integrity.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Leupeptin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like Leupeptin are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound in its various forms, from solid powder to solutions and contaminated labware.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. Although not always classified as a hazardous substance, this compound can be an irritant to the mucous membranes and upper respiratory tract[1].

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Use safety glasses with side-shields or chemical safety goggles.
Skin and Body Protection A laboratory coat is required. Ensure full coverage to prevent skin contact.
Respiratory Protection For solid this compound or when creating aerosols, use a NIOSH-approved respirator or work in a chemical fume hood[1][2].

II. Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its form (solid, solution, or as a contaminant on lab materials). Disposal must always be conducted in accordance with local, state, and federal regulations[3]. Never dispose of this compound down the drain[2][4].

Disposal of Solid this compound Waste:

  • Collection: Carefully collect any waste this compound powder. Avoid creating dust.

  • Containerization: Place the solid waste into a clearly labeled, sealed container. The container should be marked as "Hazardous Waste" or as required by your institution's waste management guidelines.

  • Storage: Store the waste container in a designated, secure area for chemical waste pickup.

  • Disposal: Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

Disposal of this compound Solutions:

  • Collection: Collect all aqueous and solvent-based solutions containing this compound.

  • Containerization: Pour the waste solution into a compatible, leak-proof container designated for chemical waste. Do not mix with other incompatible waste streams. The container must be clearly labeled with its contents.

  • Storage: Store the container in a designated chemical waste storage area, ensuring it is sealed to prevent evaporation.

  • Disposal: Hand over the waste container to your institution's EHS-approved waste management service.

Disposal of Contaminated Labware and Materials:

  • Segregation: Separate disposable items (e.g., pipette tips, tubes, gloves) from reusable glassware.

  • Disposable Items: Place all single-use plasticware and other contaminated disposables into a designated hazardous waste container[1].

  • Reusable Glassware: Decontaminate reusable glassware by rinsing it thoroughly with an appropriate solvent (e.g., ethanol) to remove this compound residue. The rinseate should be collected and disposed of as liquid chemical waste. After decontamination, the glassware can be washed according to standard laboratory procedures.

  • Disposal: The container with contaminated disposable items should be sealed, labeled, and disposed of through your institution's chemical waste program.

III. Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or involves a fine powder, evacuate the immediate area and ensure adequate ventilation[3].

  • Wear Appropriate PPE: Before cleaning, don the full PPE as outlined in the safety section.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material to avoid creating dust. Sweep up the material and place it into a sealed container for disposal[4].

    • For liquid spills: Absorb the solution with an inert material, such as vermiculite, sand, or a chemical absorbent pad[3].

  • Decontaminate the Area: After the bulk of the spill has been removed, decontaminate the surface. Some sources suggest using alcohol or a 10% caustic solution for the final clean-up[2][3].

  • Dispose of Clean-up Materials: All materials used for cleaning the spill (absorbents, wipes, etc.) must be placed in a sealed container and disposed of as hazardous chemical waste[3].

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Leupeptin_Disposal_Workflow start Identify this compound Waste solid_waste Solid this compound (Powder) start->solid_waste liquid_waste This compound Solution start->liquid_waste contaminated_materials Contaminated Materials (Gloves, Tips, Glassware) start->contaminated_materials collect_solid Collect in Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled Waste Bottle liquid_waste->collect_liquid segregate_materials Segregate Reusable and Disposable Items contaminated_materials->segregate_materials final_disposal Dispose via Institutional EHS Program collect_solid->final_disposal collect_liquid->final_disposal dispose_disposables Place in Hazardous Waste Container segregate_materials->dispose_disposables decontaminate_reusables Decontaminate Reusable Glassware segregate_materials->decontaminate_reusables dispose_disposables->final_disposal collect_rinseate Collect Rinseate as Liquid Waste decontaminate_reusables->collect_rinseate collect_rinseate->collect_liquid

Caption: Workflow for this compound Waste Disposal.

References

Safeguarding Your Research: A Guide to Handling Leupeptin

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safety of laboratory personnel is paramount in any research setting. This guide provides essential, immediate safety and logistical information for the handling of Leupeptin, a reversible inhibitor of serine and cysteine proteases. Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.

This compound, in its solid form and in solution, presents potential hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) for Handling this compound

The selection of PPE is contingent upon the specific handling procedure. The following table summarizes the recommended PPE for various scenarios.

Scenario Required Personal Protective Equipment
Handling Solid this compound (Powder) - Eye/Face Protection: Safety glasses with side shields or goggles.[2] - Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2] - Skin and Body Protection: Laboratory coat.[2] - Respiratory Protection: NIOSH-approved respirator is necessary when handling the powder to avoid inhalation of dust particles.[3] Work should be conducted in a chemical fume hood.[4]
Preparing this compound Solutions - Eye/Face Protection: Safety glasses with side shields or goggles. A face shield may be required for larger volumes. - Hand Protection: Chemical-resistant gloves (e.g., nitrile). - Skin and Body Protection: Laboratory coat.
Handling this compound Solutions - Eye/Face Protection: Safety glasses with side shields. - Hand Protection: Chemical-resistant gloves (e.g., nitrile). - Skin and Body Protection: Laboratory coat.
Experimental Protocol: Safe Preparation of a this compound Stock Solution

This protocol outlines the steps for safely preparing a 10 mM this compound stock solution in a laboratory setting.

Materials:

  • This compound (solid powder)

  • Sterile, purified water or appropriate buffer

  • Calibrated balance

  • Weighing paper or boat

  • Spatula

  • Conical tube or other appropriate sterile container

  • Vortex mixer

  • Personal Protective Equipment (as specified in the table above)

Procedure:

  • Preparation: Don all required PPE for handling solid this compound. Ensure that the chemical fume hood is operational and the work area is clean and free of clutter.

  • Weighing: Tare the balance with a clean weighing boat. Carefully weigh the desired amount of this compound powder using a clean spatula. Avoid creating dust.

  • Solubilization: Transfer the weighed this compound to a sterile conical tube. Add the calculated volume of sterile water or buffer to achieve a 10 mM concentration.

  • Mixing: Cap the tube securely and vortex until the this compound is completely dissolved. A 10 mM aqueous solution of this compound has been reported to be stable for a week at 4°C, and for a month at –20°C.

  • Storage: Store the stock solution at -20°C for long-term use.[5][6][7] For intermittent use over several hours, the stock solution should be kept on ice.

  • Cleanup: Dispose of the weighing boat and any other contaminated disposable materials in the appropriate chemical waste container. Clean the spatula and work area thoroughly.

  • Doffing PPE: Remove PPE in the correct order to avoid contamination. Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[4][5]

  • Avoid contact with skin and eyes.[2][5]

  • Avoid the formation of dust and aerosols.[4][5]

  • Store this compound in a tightly sealed container in a cool, dry place, protected from light.[1][5] The recommended storage temperature for the lyophilized product is -20°C.

Disposal:

  • Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[2][5]

  • Waste material should be disposed of at an approved waste disposal plant.[1][8]

Visualizing Safe Handling Procedures

To further clarify the procedural steps and decision-making processes for safely handling this compound, the following diagrams are provided.

Leupeptin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start ppe Don Appropriate PPE start->ppe setup Prepare Work Area (Fume Hood) ppe->setup weigh Weigh Solid this compound setup->weigh dissolve Dissolve in Solvent weigh->dissolve store Store Solution at -20°C dissolve->store dispose Dispose of Waste store->dispose clean Clean Work Area dispose->clean doff_ppe Doff PPE clean->doff_ppe wash Wash Hands doff_ppe->wash end End wash->end

Caption: Workflow for the safe handling and preparation of a this compound solution.

PPE_Decision_Tree cluster_ppe PPE Selection Guide start Task: Handling this compound is_solid Handling Solid (Powder)? start->is_solid is_solution Handling Solution? is_solid->is_solution No solid_ppe Required PPE: - Goggles - Gloves - Lab Coat - Respirator - Fume Hood is_solid->solid_ppe Yes solution_ppe Required PPE: - Safety Glasses - Gloves - Lab Coat is_solution->solution_ppe Yes end Proceed with Task is_solution->end No solid_ppe->end solution_ppe->end

Caption: Decision tree for selecting appropriate PPE when handling this compound.

References

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